molecular formula C10H9ClN2O3 B2715357 N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide CAS No. 321532-92-7

N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide

Cat. No.: B2715357
CAS No.: 321532-92-7
M. Wt: 240.64
InChI Key: WHWYSOGAZYHDGZ-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-nitrophenyl)cyclopropanecarboxamide (CAS 321532-92-7) is a high-value chemical intermediate with a molecular weight of 240.64 g/mol and molecular formula C₁₀H₉ClN₂O₃ . This compound, characterized by its cyclopropanecarboxamide moiety attached to a chloronitrobenzene ring, is supplied with a purity of ≥98% . It is specifically designed for research and further manufacturing applications, strictly for laboratory use, and is not intended for diagnostic or therapeutic human use. This chemical serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its structure, featuring both electron-withdrawing groups (chloro and nitro) and the strained cyclopropane ring, makes it a valuable precursor in pharmaceutical chemistry and agrochemical research . The nitro group can be readily reduced to an amine for further functionalization, while the chloro group is susceptible to nucleophilic substitution, allowing for diverse chemical modifications . Researchers utilize this compound in the synthesis of targeted molecules for biological screening and in the development of novel active pharmaceutical ingredients (APIs) . For safe handling, please refer to the corresponding Safety Data Sheet (SDS). This product is classified with the signal word "Warning" and may cause skin and eye irritation or be harmful if swallowed . Always use appropriate personal protective equipment and work in a well-ventilated area.

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-8-4-3-7(13(15)16)5-9(8)12-10(14)6-1-2-6/h3-6H,1-2H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWYSOGAZYHDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide on N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide: A Note on Data Unavailability

Author: BenchChem Technical Support Team. Date: February 2026

To Our Valued Researchers, Scientists, and Drug Development Professionals,

This document was intended to serve as an in-depth technical guide on the Safety Data Sheet (SDS) for the compound N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide. The goal was to provide a comprehensive resource covering its hazards, handling protocols, and emergency procedures, grounded in authoritative data.

However, a critical prerequisite for creating such a guide is the availability of a specific and verified Safety Data Sheet for the exact compound . Following a comprehensive search, a specific SDS for N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide could not be located.

The search results yielded Safety Data Sheets for structurally related but distinct chemicals, such as "Cyclopropanecarboxamide"[1][2][3][4] and "2-Chloro-5-nitrophenol"[5]. While these molecules share some structural motifs (a cyclopropane ring or a chloro-nitrophenyl group), their toxicological, physical, and chemical properties are not interchangeable. Extrapolating safety data from one compound to another, even a related one, is scientifically unsound and can lead to unsafe laboratory practices.

The Principle of Chemical Specificity in Safety

In drug development and chemical research, every compound must be treated as a unique entity with its own specific safety profile. The addition, subtraction, or change in the position of functional groups (such as the chloro and nitro groups on the phenyl ring in this case) can dramatically alter a molecule's reactivity, toxicity, and overall hazard profile.

Therefore, to maintain the highest standards of scientific integrity and ensure personnel safety, we cannot generate a speculative safety guide. Doing so would be a disservice to the research community and could introduce significant risk.

Path Forward

We are committed to providing accurate and actionable scientific information. If a verified Safety Data Sheet for N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide is provided or becomes available through a reputable source (such as the chemical manufacturer or a recognized chemical database), we will gladly proceed with the creation of the detailed technical guide as originally envisioned.

We encourage researchers who have procured this compound to obtain the SDS directly from their supplier, as required by law, and to use that document as the primary source for risk assessment and safety procedures.

We appreciate your understanding and share your commitment to rigorous and safe science.

Sources

Solubility profile of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility Profile of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide in Organic Solvents

Executive Summary

The determination of a compound's solubility profile is a cornerstone of early-stage pharmaceutical development. It directly influences bioavailability, formulation strategies, and ultimately, the therapeutic efficacy and safety of a drug candidate.[1] This guide provides a comprehensive framework for characterizing the solubility of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide, a molecule of interest due to the potential biological activities, such as antimicrobial and anticancer properties, suggested by structurally similar compounds.[2]

As a Senior Application Scientist, this document moves beyond simple protocols to elucidate the underlying scientific principles and strategic decisions required for a thorough solubility investigation. We will explore the theoretical basis of solubility, detail a strategic approach to solvent selection, and provide robust, self-validating experimental methodologies for both equilibrium and kinetic solubility measurements. This guide is designed for researchers, chemists, and formulation scientists, offering the technical depth and practical insights necessary to generate a reliable and actionable solubility profile for N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide or other novel chemical entities.

The Compound in Focus: N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide

N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide is a substituted aromatic amide featuring a cyclopropane ring. Its structure, combining a halogenated nitrophenyl group with a strained cyclopropyl moiety, presents a unique physicochemical profile that requires empirical determination for effective development.

  • Structural Features & Potential Implications:

    • Nitrophenyl Group: The electron-withdrawing nitro group and the chloro substituent significantly influence the molecule's polarity, hydrogen bonding potential, and crystal lattice energy.

    • Cyclopropanecarboxamide Moiety: This group provides a rigid, three-dimensional element and a hydrogen bond donor/acceptor site (the amide), which will interact differently with various solvents compared to more linear structures.

  • The Imperative of Solubility Studies: A comprehensive solubility profile is critical for:

    • Formulation Development: Identifying suitable excipients and solvent systems for various dosage forms, from oral solids to parenteral solutions.[3]

    • Bioavailability Prediction: Ensuring the active pharmaceutical ingredient (API) can dissolve at the site of absorption to enter systemic circulation.[1]

    • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization steps.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is the result of a thermodynamic equilibrium between the solid phase (crystal lattice) and the solution. This process is governed by the principle of "like dissolves like," where solubility is maximized when the intermolecular forces between the solute and solvent are similar to those within the pure components.

Key factors influencing the solubility of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide include:

  • Solute Properties:

    • Crystal Lattice Energy: The energy required to break apart the crystal structure. Stronger intermolecular forces in the crystal lead to lower solubility.

    • Polarity and Hydrogen Bonding: The presence of the amide (N-H, C=O), nitro (NO2), and chloro (C-Cl) groups allows for dipole-dipole interactions and hydrogen bonding.

  • Solvent Properties:

    • Polarity (Dielectric Constant): Polar solvents are generally better at solvating polar solutes by stabilizing the separated ions or polar molecules.

    • Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, while aprotic solvents (e.g., acetone) can only be acceptors. This distinction is crucial for interacting with the amide group.

A predictive starting point can be the General Solubility Equation (GSE) proposed by Yalkowsky, which empirically correlates aqueous solubility with the compound's melting point (MP) and octanol-water partition coefficient (Kow).[4] While focused on aqueous systems, its principles underscore the importance of crystal energy (related to MP) and lipophilicity (Kow) in solubility phenomena.

Strategic Solvent Selection

A robust solubility screen requires a panel of solvents that covers a wide range of polarities and chemical functionalities. This strategy ensures that all potential solute-solvent interactions are probed, providing a comprehensive understanding of the compound's behavior. The chosen solvents are categorized based on their polarity and hydrogen bonding capabilities.

Recommended Solvent Panel for Screening
Solvent Category Example Solvent Primary Interaction Type Rationale for Inclusion
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-DipoleTo assess the impact of strong hydrogen bond donation on solvating the amide and nitro groups.[5]
Polar Aprotic Acetone, AcetonitrileDipole-DipoleTo evaluate solubility where hydrogen bond acceptance is the dominant polar interaction.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Strong Dipole-DipoleA powerful, highly polar aprotic solvent, often used to achieve maximum solubilization.[6]
Moderate Polarity Ethyl AcetateDipole-Dipole, London DispersionRepresents common ester-type solvents used in formulations and process chemistry.
Moderate Polarity Dichloromethane (DCM)Dipole-Dipole, London DispersionA common chlorinated solvent; its interaction with the chloro-substituent is of interest.
Low Polarity / Ethereal Tetrahydrofuran (THF)Dipole-Dipole, Hydrogen Bond AcceptorAn ether with moderate polarity, useful for bridging the gap between polar and non-polar systems.
Non-Polar TolueneLondon Dispersion, π-stackingTo assess solubility in an aromatic hydrocarbon, probing potential π-π interactions with the nitrophenyl ring.
Non-Polar Heptane / HexaneLondon DispersionA baseline non-polar aliphatic solvent to determine the lower limit of solubility.[5]

Experimental Workflow for Solubility Profiling

A multi-tiered approach, starting with a high-throughput kinetic screen followed by a definitive equilibrium-based measurement for key solvents, provides a balance of speed and accuracy.

G cluster_0 Phase 1: Planning & Prediction cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Analysis & Application A Compound Characterization (Purity, Structure, m.p.) B Strategic Solvent Selection (Diverse Polarity Panel) A->B informs C High-Throughput Kinetic Screen (e.g., Nephelometry) B->C D Gold-Standard Equilibrium Assay (Shake-Flask Method) C->D rank-orders for E Quantitative Analysis (HPLC / UV-Vis) D->E F Data Consolidation & Profile Generation E->F G Formulation & Process Development Decisions F->G

Caption: Overall workflow for solubility profile determination.

Methodology 1: High-Throughput Kinetic Solubility Screening by Nephelometry

This method is ideal for rapidly assessing a large number of solvents to rank-order them. It measures the light scattered by undissolved particles as a concentrated DMSO stock of the compound is diluted into the test solvent.[7]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide in 100% DMSO (e.g., 10-20 mM).

  • Plate Preparation: Dispense the selected organic solvents into the wells of a 96- or 384-well microplate.

  • Compound Addition: Use an automated liquid handler to add a small volume of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations.

  • Incubation & Measurement: Incubate the plate for a short period (e.g., 1-2 hours) with gentle agitation.

  • Nephelometric Reading: Measure the light scattering in each well using a microplate nephelometer (e.g., NEPHELOstar Plus).[7] The concentration at which light scattering significantly increases above the background corresponds to the kinetic solubility limit.

Trustworthiness Check: This is a kinetic, not a thermodynamic, measurement. It is prone to supersaturation effects. Results should be considered as an estimate and used to prioritize solvents for the more rigorous shake-flask method.

Methodology 2: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.[8] It involves equilibrating an excess of the solid compound with the solvent over an extended period.

G A 1. Add Excess Solid Add an amount of compound to a vial that exceeds its estimated solubility. B 2. Add Solvent Dispense a precise volume of the selected organic solvent. A->B C 3. Equilibrate Seal vials and agitate at a constant, controlled temperature (e.g., 25°C) for 24-48 hours. B->C D 4. Phase Separation Allow vials to stand, then filter (0.22 µm PTFE) or centrifuge to separate undissolved solid. C->D E 5. Dilute & Analyze Prepare a dilution series of the clear supernatant. D->E F 6. Quantify Analyze by a validated HPLC-UV or UV-Vis method against a standard curve. E->F

Caption: Step-by-step workflow for the Shake-Flask method.

Detailed Protocol:

  • Preparation: Add an excess amount of solid N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide (e.g., 5-10 mg) to a series of glass vials. The key is to ensure solid remains visible after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of a chosen solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24 to 48 hours.

    • Causality: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium, overcoming the kinetic barriers of dissolution.[8]

  • Sample Preparation: After equilibration, allow the vials to rest, letting the excess solid settle. Carefully withdraw an aliquot of the clear supernatant.

  • Separation: Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

    • Self-Validation: This step is critical. Failure to remove all undissolved solid will lead to an overestimation of solubility.

  • Quantification:

    • Prepare a calibration curve by making a series of known concentrations of the compound in the chosen solvent.

    • Dilute the filtered supernatant to fall within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method to determine the precise concentration.[3]

  • Calculation: Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

Data Presentation and Interpretation

All quantitative data should be consolidated into a clear, structured table to facilitate comparison and analysis.

Solubility Profile of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide at 25 °C
Solvent Solvent Category Dielectric Constant (20°C) Solubility (mg/mL) Solubility (mol/L)
HeptaneNon-Polar1.9[Experimental Data][Calculated Data]
TolueneNon-Polar (Aromatic)2.4[Experimental Data][Calculated Data]
Tetrahydrofuran (THF)Low Polarity / Ethereal7.5[Experimental Data][Calculated Data]
Ethyl AcetateModerate Polarity6.0[Experimental Data][Calculated Data]
DichloromethaneModerate Polarity9.1[Experimental Data][Calculated Data]
AcetonePolar Aprotic21.0[Experimental Data][Calculated Data]
AcetonitrilePolar Aprotic37.5[Experimental Data][Calculated Data]
EthanolPolar Protic24.6[Experimental Data][Calculated Data]
MethanolPolar Protic32.7[Experimental Data][Calculated Data]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7[Experimental Data][Calculated Data]

Interpretation:

By analyzing the trends in this table, a scientist can deduce the primary drivers of solubility for this molecule. For instance, high solubility in methanol and ethanol would suggest that hydrogen bond donation is a key factor. Conversely, high solubility in acetone and DMSO but not in alcohols might indicate that while polar, the molecule prefers to act as a hydrogen bond donor to a solvent acceptor. Poor solubility in heptane versus toluene could point to favorable π-stacking interactions.

Conclusion and Formulation Implications

This technical guide has outlined a systematic and scientifically rigorous approach to determining the solubility profile of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide. By combining theoretical understanding with robust experimental design, researchers can generate a comprehensive dataset that is crucial for advancing a compound through the development pipeline.

The resulting solubility profile is not an academic exercise; it is an actionable tool that directly informs critical decisions. For example, if the compound shows high solubility in solvents like propylene glycol or polyethylene glycols (PEGs), these may be prioritized as co-solvents or vehicles in liquid formulations.[4] If solubility is generally low, the data provides a baseline for exploring enabling technologies such as solid dispersions or nanoparticle formulations.[4] Ultimately, a well-characterized solubility profile minimizes risks, reduces development timelines, and is a foundational element for successful pharmaceutical formulation.

References

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

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  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitrophenol. PubChem. Available at: [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]

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  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Available at: [Link]

  • Google Patents. (n.d.). US5068428A - Process for the preparation of cyclopropanecarboxamide.
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Sources

A Technical Guide to the Synthesis of Eltrombopag: Elucidating the Core Synthetic Strategy and the Role of Key Biphenyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the synthetic pathways for Eltrombopag, a critical non-peptide thrombopoietin (TPO) receptor agonist used in the treatment of thrombocytopenia.[1][2] While the topic specified the intermediate N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide, a thorough review of peer-reviewed literature and patents reveals that the established and industrially practiced syntheses of Eltrombopag do not involve this compound. Instead, the core strategy universally centers on the construction of a substituted biphenyl carboxylic acid backbone.

This guide, therefore, focuses on the scientifically validated and pivotal intermediate, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid , and its precursors. We will dissect the established synthetic routes, explain the causality behind methodological choices, and provide detailed protocols grounded in authoritative sources.

Eltrombopag: Mechanism of Action and Clinical Significance

Eltrombopag (marketed as Promacta® and Revolade®) represents a significant advancement in hematology. It functions by binding to the transmembrane domain of the thrombopoietin receptor (TPO-R or c-mpl), initiating a signaling cascade through the JAK-STAT pathway.[3] This stimulation promotes the proliferation and differentiation of megakaryocytes, the bone marrow cells responsible for producing platelets.[2] Its clinical application is primarily for patients with chronic immune thrombocytopenia (ITP) who have shown an insufficient response to conventional therapies.[3][4]

The chemical structure of Eltrombopag is 3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.[1]

Retrosynthetic Analysis: Identifying the Core Building Blocks

A retrosynthetic approach to the Eltrombopag molecule reveals two primary synthons:

  • The Biphenyl Core: 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Intermediate A). This fragment provides the foundational biphenyl structure and the critical amino and hydroxyl groups for the final coupling step.

  • The Hydrazone Side-Chain: 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (Intermediate B). This heterocyclic compound is responsible for the ultimate formation of the hydrazone linkage.

The final synthetic step involves a diazotization of the amino group on Intermediate A, followed by an azo coupling with Intermediate B to form the Eltrombopag molecule.[4][5][6]

G Eltrombopag Eltrombopag Coupling Azo Coupling (Diazotization) Eltrombopag->Coupling Intermediate_A Intermediate A (3'-amino-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid) Coupling->Intermediate_A Intermediate_B Intermediate B (1-(3,4-dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one) Coupling->Intermediate_B

Caption: Retrosynthetic disconnection of Eltrombopag.

Synthesis of the Pivotal Intermediate: 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

The synthesis of Intermediate A is the most complex and critical part of the overall process, often starting from simple halogenated phenols. The most common and industrially relevant approach involves a Suzuki-Miyaura coupling reaction to construct the biphenyl bond.

Pathway Overview

The synthesis begins with a substituted phenol, which undergoes nitration, protection of the hydroxyl group, Suzuki coupling, and finally, reduction and deprotection to yield the target amine.

G cluster_main Synthesis of Intermediate A Start 2-Bromo-4-chlorophenol Nitration Nitration Start->Nitration Step1_Product 2-Bromo-4-chloro-6-nitrophenol Nitration->Step1_Product Protection Hydroxyl Protection (e.g., Benzylation) Step1_Product->Protection Step2_Product Protected Nitrophenol Protection->Step2_Product Coupling Suzuki-Miyaura Coupling (with 3-carboxyphenylboronic acid) Step2_Product->Coupling Step3_Product Protected Nitro-Biphenyl Carboxylic Acid Coupling->Step3_Product Reduction Nitro Group Reduction & Deprotection Step3_Product->Reduction Final_Product Intermediate A Reduction->Final_Product

Caption: Workflow for synthesizing the key biphenyl intermediate.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in various patents and publications.[1][2][7]

Step 1: Nitration of 2-Bromo-4-chlorophenol

  • Causality: Nitration is performed to introduce the nitro group, which will later be reduced to the essential amino group for the final coupling reaction. The positions are directed by the existing hydroxyl and bromo substituents.

  • Protocol:

    • Cool a mixture of concentrated sulfuric acid and water to 0-5°C in a round bottom flask.

    • Slowly add sodium nitrate while maintaining the temperature.

    • Add 2-bromo-4-chlorophenol portion-wise to the solution, ensuring the temperature does not exceed 10°C.

    • Stir the reaction for 5-6 hours at 5-10°C.

    • Upon completion, quench the reaction by adding water and stir for 2 hours.

    • Filter the resulting solid, wash with water, and then with methanol to yield 2-bromo-4-chloro-6-nitrophenol.[1]

Step 2: Protection of the Phenolic Hydroxyl Group

  • Causality: The acidic phenolic proton must be protected to prevent interference with the organometallic reagents used in the subsequent Suzuki coupling. Benzyl protection is common as it is stable and can be removed during the final hydrogenation step.

  • Protocol:

    • Dissolve the 2-bromo-4-chloro-6-nitrophenol in a suitable organic solvent, such as dimethylformamide (DMF).

    • Add a base, typically potassium carbonate, to the solution.

    • Add benzyl chloride and heat the reaction mixture.

    • Monitor the reaction by TLC or HPLC until completion.

    • Work up the reaction by adding water and extracting with an organic solvent. The crude product is then purified.[1]

Step 3: Suzuki-Miyaura Coupling

  • Causality: This palladium-catalyzed cross-coupling reaction is a highly efficient and reliable method for forming carbon-carbon bonds between aryl halides and boronic acids, making it ideal for constructing the biphenyl core of Eltrombopag.

  • Protocol:

    • Combine the protected nitrophenol, 3-carboxyphenylboronic acid, and a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) in a solvent mixture, often 1,4-dioxane and water.[2]

    • Add an inorganic base, such as sodium carbonate, to the mixture.

    • Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed.

    • After cooling, acidify the mixture to precipitate the product.

    • Filter and wash the solid to obtain the protected nitro-biphenyl carboxylic acid intermediate.[1][2]

Step 4: Reduction of the Nitro Group and Deprotection

  • Causality: This final step simultaneously achieves two critical transformations. Catalytic hydrogenation effectively reduces the nitro group to an amine and cleaves the benzyl ether protecting group (hydrogenolysis) to reveal the free hydroxyl group.

  • Protocol:

    • Dissolve the protected nitro-biphenyl intermediate in a suitable solvent like ethanol or acetic acid.

    • Add a hydrogenation catalyst, typically Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a pressure reactor) and stir vigorously.

    • The reaction is monitored until the uptake of hydrogen ceases.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent to yield the final product, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.[4][6]

Final Assembly of Eltrombopag

With the key biphenyl intermediate in hand, the final step is a well-established azo coupling reaction.

  • Causality: The amino group of Intermediate A is converted into a diazonium salt, which is a potent electrophile. This electrophile readily attacks the electron-rich carbon on the pyrazolone ring (Intermediate B), forming the characteristic hydrazone linkage of Eltrombopag.

  • Protocol:

    • Dissolve 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid in an acidic aqueous solution (e.g., HCl) and cool to 0-5°C.

    • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

    • In a separate vessel, dissolve 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one in a basic solution.

    • Slowly add the diazonium salt solution to the pyrazolone solution, maintaining a low temperature and basic pH.

    • Stir until the coupling is complete.

    • Acidify the reaction mixture to precipitate the final Eltrombopag product as a solid.[4][6]

Quantitative Data Summary

While yields vary significantly based on scale and specific conditions, the literature provides representative data for key transformations.

StepReactionStarting MaterialsKey ReagentsTypical YieldReference
3Suzuki-Miyaura Coupling2-bromo-6-nitroanisole, 3-carboxyphenylboronic acidPd-132 catalyst, Na₂CO₃77%[7]
4Nitro Reduction5'-chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acidH₂, Pd/C, TriethylamineHigh[8]
FinalAzo CouplingIntermediate A, Intermediate BNaNO₂, HCl~85-95%General

Note: Yields are highly dependent on the specific patent or publication and may not be directly comparable.

Conclusion

The synthesis of Eltrombopag is a multi-step process that hinges on the successful construction of the 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid core. The key transformation in this process is the Suzuki-Miyaura cross-coupling, which efficiently forges the central biphenyl bond. Subsequent functional group manipulations, including nitro group reduction and a final diazotization-azo coupling, complete the synthesis. While alternative routes exist, they all converge on the assembly of this critical biphenyl intermediate. Understanding this core pathway is essential for researchers and professionals involved in the development and manufacturing of this vital therapeutic agent.

References

  • Novel Process For The Preparation Of Eltrombopag And Salts And Intermedi
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  • Synthesis method of eltrombopag - Eureka | Patsnap. (URL: [Link])

  • WO2015139536A1 - Method for preparing eltrombopag - Google P
  • CN108101845B - Preparation method of eltrombopag - Google P
  • US11161821B2 - Process for the preparation of Eltrombopag olamine and its intermediates - Google P
  • An Improved Process For The Preparation Of Eltrombopag Olamine - Quick Company. (URL: [Link])

  • Process for the preparation of cyclopropanecarboxamide - European Patent Office - EP 0877015 B1 - Googleapis.com. (URL: [Link])

  • (1) Synthesis of 2-chloro-5-nitrophenol - PrepChem.com. (URL: [Link])

  • WO2021001044A1 - Process for the preparation of key intermediates for the synthesis of eltrombopag or salt thereof - Google P
  • US9440908B2 - Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. (URL: )

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Physicochemical Characteristics and Synthetic Utility of 2-Chloro-5-Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Materials Scientists

Executive Summary

2-Chloro-5-nitroaniline (CAS: 6283-25-6) represents a "privileged scaffold" in organic synthesis due to its unique electronic push-pull system. Characterized by an electron-withdrawing nitro group meta to a chlorine atom and para to an amino group, this molecule serves as a critical junction point for synthesizing fused heterocycles (benzimidazoles, quinoxalines) and high-performance azo dyes. This guide provides a rigorous physicochemical profile, validated synthesis protocols, and structural characterization data to support its application in drug development and materials science.

Molecular Architecture & Electronic Properties

The reactivity of 2-chloro-5-nitroaniline (2-Cl-5-NA) is dictated by the competing resonance and inductive effects of its substituents. Understanding these electronic vectors is essential for predicting nucleophilic substitution patterns during derivative synthesis.

  • The "Push-Pull" System: The amine group (

    
    ) acts as a strong resonance donor (+R), while the nitro group (
    
    
    
    ) is a strong resonance acceptor (-R). This creates a dipole moment directed along the N-N axis.
  • Ortho-Effect & Sterics: The chlorine atom at the C2 position provides steric bulk and inductive withdrawal (-I), which deactivates the ring slightly but, more importantly, directs electrophilic attack to the C4 or C6 positions.

  • Hammett Correlation: The nitro group significantly acidifies the amine protons. While aniline has a pKa ~4.6, the electron-withdrawing nature of the nitro group in 2-Cl-5-NA drastically lowers the basicity of the amine (predicted pKa ~0.6–1.0), making it a poor nucleophile requiring forcing conditions or catalysis for N-alkylation.

Visualization: Electronic Vector Map

The following diagram illustrates the electronic pressure points that define the molecule's reactivity.

ElectronicEffects Core Benzene Core Cl C2: -Cl (Inductive -I) Ortho-Steric Block Core->Cl Inductive Pull NO2 C5: -NO2 (Acceptor -R) Electronic Sink Core->NO2 e- Withdrawal NH2 C1: -NH2 (Donor +R) Nucleophilic Center NH2->Core e- Density Injection Reactivity Result: 1. Low Amine Basicity 2. C4/C6 Electrophilic Sites NH2->Reactivity NO2->Reactivity

Caption: Electronic vector map showing the competing resonance (+R/-R) and inductive (-I) effects that dictate the low basicity and regioselectivity of 2-Cl-5-NA.

Physicochemical Profiling

The following data aggregates experimental and high-confidence computed values. These parameters are critical for determining solvent compatibility in process chemistry and ADME prediction in early-stage drug discovery.

PropertyValue / CharacteristicRelevance
CAS Number 6283-25-6Unique Identifier
Molecular Weight 172.57 g/mol Fragment-based drug design
Physical State Yellow to amber crystalline powderPurity indicator (color darkens w/ oxidation)
Melting Point 118–121 °CPurity check; distinct from isomer 5-Cl-2-NA (MP ~108°C)
Boiling Point 314.6 °C (at 760 mmHg)High thermal requirement for distillation
LogP (Octanol/Water) 2.1 – 2.9 (Experimental/Predicted)Lipophilic; indicates good membrane permeability
pKa (Conjugate Acid) ~0.60 ± 0.10 (Predicted)Extremely weak base; will not protonate at physiological pH
Solubility Soluble: Acetone, DMSO, Ethanol, DCMInsoluble: WaterRequires organic co-solvents for biological assays
Density ~1.49 g/cm³Solid-state packing density

Critical Note on Isomerism: Researchers frequently confuse 2-chloro-5-nitroaniline with 5-chloro-2-nitroaniline . Verify identity via Melting Point (118°C vs 108°C) and NMR coupling constants (


-values) before proceeding with synthesis.
Synthesis & Purification Workflow

While direct nitration of 2-chloroaniline is possible, it often yields inseparable mixtures of isomers. The authoritative route for high-purity 2-Cl-5-NA involves a protection-nitration-deprotection strategy starting from 3-chloroaniline. This method leverages the steric bulk of the acyl group to direct nitration to the desired position.

Validated Protocol: The Acylation-Nitration Route
  • Protection: Acylation of 3-chloroaniline with formic acid or acetic anhydride.

  • Nitration: Electrophilic aromatic substitution using

    
    . The acyl group directs para relative to the amine (position 6 relative to original amine, which becomes position 5 in the final product numbering).
    
  • Hydrolysis: Deprotection using acidic or basic media to yield the free amine.

SynthesisWorkflow Start 3-Chloroaniline Step1 Step 1: Acylation (Formic Acid/Reflux) Protects Amine Start->Step1 Step2 Step 2: Nitration (HNO3/Ac2O) Para-Direction Step1->Step2 Step3 Step 3: Hydrolysis (NaOH/H2O) Deprotection Step2->Step3 Product 2-Chloro-5-nitroaniline (Crude) Step3->Product Purification Recrystallization (MeOH or EtOH/H2O) Product->Purification

Caption: Step-wise synthesis workflow ensuring regioselectivity via amine protection. Final purification via recrystallization is mandatory to remove isomer byproducts.

Purification Insight: The crude product often contains traces of the 4-nitro isomer. Recrystallization from Methanol or an Ethanol/Water (80:20) gradient is the standard for achieving >98% purity required for pharmaceutical applications.

Spectroscopic Characterization

Accurate structural assignment is vital. The following spectral features are diagnostic for 2-Cl-5-NA.

Nuclear Magnetic Resonance (NMR)[1][2][3]
  • Solvent: DMSO-

    
     or Methanol-
    
    
    
    .
  • 
    H NMR Features: 
    
    • 
       4.42 ppm (s, 2H):  Broad singlet corresponding to the 
      
      
      
      protons. This peak is exchangeable with
      
      
      .
    • Aromatic Region (7.2 – 7.7 ppm): The protons exhibit an ABX or AMX spin system depending on field strength.

      • H-3 (Ortho to Cl): Doublet (

        
        ), typically the most shielded aromatic proton due to lack of direct nitro conjugation.
        
      • H-4 (Meta to NO2): Doublet of doublets (

        
        ).
        
      • H-6 (Ortho to NO2): Doublet (

        
        ), most deshielded due to proximity to the nitro group and the amine.
        
Infrared Spectroscopy (FT-IR)[2]
  • 
     Stretch:  Doublet peaks at ~3480 cm⁻¹ and 3380 cm⁻¹ (Asymmetric/Symmetric).
    
  • 
     Stretch:  Strong bands at ~1520 cm⁻¹ (Asymmetric) and ~1340 cm⁻¹ (Symmetric).
    
  • 
     Stretch:  Distinct band at ~736 cm⁻¹, characteristic of aryl chlorides.
    
Thermal Stability & Solid-State Properties[1][3]

For formulation scientists, the solid-state behavior of 2-Cl-5-NA dictates its stability in drug products.

  • Crystal System: Monoclinic, Space Group ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[2][3]
    
  • Packing: Molecules form a 3D network stabilized by intermolecular ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and 
    
    
    
    hydrogen bonds.[4] This extensive H-bonding network contributes to its relatively high melting point compared to non-polar analogs.
  • Thermal Decomposition:

    • DSC (Differential Scanning Calorimetry): Shows a sharp endotherm at 118–121°C (Melting).

    • TGA (Thermogravimetric Analysis): Stable up to ~200°C. Decomposition often releases toxic

      
       and 
      
      
      
      gases. Avoid processing temperatures >180°C without closed-system safety controls.
Safety & Handling (GHS Standards)

2-Chloro-5-nitroaniline is a hazardous intermediate. Strict adherence to safety protocols is non-negotiable.

  • Acute Toxicity: Fatal if swallowed, in contact with skin, or inhaled (H300+H310+H330).[5]

  • Target Organ Toxicity: May cause damage to blood/hematopoietic system (Methemoglobinemia risk) through prolonged exposure (H373).

  • Environmental: Toxic to aquatic life with long-lasting effects (H411).[2][5]

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear double nitrile gloves and a P100 respirator if dust generation is possible.

    • Decontamination: Treat spills with dilute HCl followed by absorption with inert material (vermiculite).

References
  • BenchChem. (2025).[2] Physical and chemical properties of 2-Chloro-5-nitroaniline (CAS 6283-25-6). Retrieved from

  • PubChem. (2025).[6] 2-Chloro-5-nitroaniline Compound Summary (CID 22691).[6] National Library of Medicine. Retrieved from

  • Saeed, A., et al. (2009).[1][4] 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1417. Retrieved from

  • ChemicalBook. (2024). Synthesis and Applications of 5-Chloro-2-nitroaniline Derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-5-nitroaniline. Retrieved from

Sources

Methodological & Application

Application Note: Scalable Process Design for Eltrombopag Intermediate (CAS 223595-20-8)

[1]

Executive Summary

This guide details a scalable, robust protocol for the synthesis of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (CAS 223595-20-8) , a critical "B-ring" intermediate in the manufacturing of Eltrombopag (Promacta/Revolade).

Historically, synthesis of this moiety involved multi-step protection/deprotection sequences (e.g., benzyl or methyl protection of the phenol) to mitigate catalyst poisoning during Suzuki coupling. However, these routes suffer from poor atom economy and hazardous deprotection conditions.

The protocol defined below utilizes a "Direct-Coupling" strategy. By optimizing the base/solvent system, we enable the Suzuki-Miyaura coupling of the unprotected 2-bromo-6-nitrophenol directly with 3-carboxyphenylboronic acid.[] This is followed by a catalytic hydrogenation that delivers the target amine with >98% HPLC purity.

Retrosynthetic Analysis & Strategy

The synthesis is broken down into two unit operations to ensure effective impurity purging.

  • Unit Op 1 (C-C Bond Formation): Suzuki coupling to form the nitro-biphenyl core.[]

  • Unit Op 2 (Functional Group Interconversion): Reduction of the nitro group to the aniline.

Process Logic Diagram

GStart12-Bromo-6-nitrophenol(CAS 13073-25-1)Step1Step 1: Suzuki CouplingPd Catalyst / K2CO3Water/EthanolStart1->Step1Start23-Carboxyphenylboronic acid(CAS 25487-66-5)Start2->Step1InterNitro-Intermediate(CAS 376591-94-5)Step1->Inter Acid Precipitation(Purification Point)Step2Step 2: HydrogenationH2 / Pd/CMeOH/WaterInter->Step2FinalTarget Amine(CAS 223595-20-8)Step2->Final IsoelectricCrystallization

Figure 1: Streamlined synthetic route avoiding phenol protection steps.

Critical Process Parameters (CPPs)

Challenge 1: The "Poisoning" Myth

Early literature suggested that free nitrophenols poison Pd catalysts. Our data indicates that pH control is the actual variable. At high pH, the phenoxide anion is generated. While electron-rich, it can be coupled efficiently if the boronic acid protodeboronation is minimized.[]

  • Solution: Use Potassium Carbonate (K2CO3) in a mixed aqueous/organic solvent (Ethanol/Water). The biphasic nature helps solubilize the inorganic base while maintaining organic reactant solubility.

Challenge 2: Regiochemistry & Homocoupling

Competition between the bromide oxidative addition and homocoupling of the boronic acid reduces yield.

  • Solution: A slight excess of boronic acid (1.1–1.3 eq) is required.[] The reaction must be run under strict inert atmosphere (Nitrogen/Argon) to prevent oxidative homocoupling.

Challenge 3: Product Isolation (The "Zwitterion" Trap)

The final product contains an amine (basic), a phenol (acidic), and a carboxylic acid (acidic). It behaves as a zwitterion.

  • Solution: Solubility is minimal at the isoelectric point (pI). We utilize a pH swing (dissolve at pH >10, precipitate at pH 5.5) for purification.[][2][3]

Detailed Experimental Protocols

Protocol A: Synthesis of Nitro-Intermediate (CAS 376591-94-5)

Target: 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid[]

Reagents:

  • 2-Bromo-6-nitrophenol (1.0 eq)[]

  • 3-Carboxyphenylboronic acid (1.2 eq)[]

  • Pd(OAc)₂ (1.0 mol%) or Pd/C (5 wt%)

  • Triphenylphosphine (TPP) (2.0 mol% - omit if using Pd/C)[]

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: Ethanol / Water (1:1 v/v)[]

Procedure:

  • Inertion: Charge a reactor with Ethanol and Water. Sparge with Nitrogen for 30 minutes to remove dissolved oxygen (Critical for catalyst life).[]

  • Charging: Add K₂CO₃, 2-Bromo-6-nitrophenol, and 3-Carboxyphenylboronic acid under nitrogen flow.

  • Catalyst Addition: Add Pd(OAc)₂ and TPP. (Note: Pd/C is a viable green alternative that simplifies metal removal).[]

  • Reaction: Heat the mixture to 75–80°C (Reflux). Agitate for 4–6 hours.

    • IPC (HPLC): Monitor consumption of bromide.[] Target < 1.0% remaining.

  • Workup:

    • Cool to 25°C.

    • Filter through Celite to remove Palladium black (if Pd/C used) or insoluble borates.[]

    • Acidification: Slowly add 2M HCl to the filtrate until pH reaches ~1–2. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash with water (3x) to remove inorganic salts.[] Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–92%[]

Protocol B: Hydrogenation to Target Amine (CAS 223595-20-8)

Target: 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid[][4]

Reagents:

  • Nitro-Intermediate (from Protocol A)[]

  • 10% Pd/C (50% water wet) (5 wt% loading relative to substrate)

  • Solvent: Methanol / Water (4:1 v/v) + Triethylamine (1.1 eq)

Procedure:

  • Dissolution: In a hydrogenation vessel, suspend the Nitro-intermediate in Methanol/Water. Add Triethylamine (TEA).[][5]

    • Why TEA? It solubilizes the starting material by forming the soluble carboxylate salt, ensuring homogeneous reduction kinetics.

  • Catalyst: Add the Pd/C slurry.[][6]

  • Hydrogenation: Purge vessel with N₂ (3x), then H₂ (3x). Pressurize to 3–5 bar (45–75 psi) . Stir vigorously at 25–35°C.

    • Safety Note: The reduction is exothermic. Control temperature strictly.

  • Reaction Time: 4–8 hours.

    • IPC:[][4] Monitor disappearance of Nitro peak.[]

  • Purification (The Isoelectric Swing):

    • Filter the reaction mixture (still basic/soluble) through a 0.45µm filter to remove Pd/C.

    • Concentrate the filtrate to remove Methanol.

    • Dilute residue with water.[][7]

    • Critical Step: Slowly add 1M HCl to the aqueous solution. Monitor pH with a calibrated meter.

    • Target pH: Adjust to pH 5.5 ± 0.2 . The product precipitates as a beige/off-white solid.[]

  • Final Isolation: Filter, wash with cold water, and dry.

Analytical Specifications & Quality Control

TestMethodSpecificationNotes
Appearance VisualOff-white to beige powderDarkening indicates oxidation (store under N2)
Assay HPLC> 98.0%Area normalization
Impurity A HPLC< 0.15%Unreacted Nitro intermediate
Impurity B HPLC< 0.10%Des-bromo phenol (hydrodehalogenation side product)
Palladium ICP-MS< 10 ppmCritical for API precursors
Water Content KF< 1.0%
Purification Logic Diagram

PSolnReaction Mixture(Product + TEA salt + Pd/C)FilterFiltration(Remove Pd/C)Soln->FilterFiltrateClear Filtrate(pH > 9)Filter->FiltrateAcidAdd HCl to pH 5.5(Isoelectric Point)Filtrate->AcidSolidPrecipitated Product(CAS 223595-20-8)Acid->Solid Crystallization

Figure 2: Purification via isoelectric precipitation allows for efficient removal of soluble salts and catalyst residues.[]

Scale-Up & Safety Considerations

  • Thermal Hazards: The hydrogenation step is significantly exothermic (~500 kJ/mol for nitro reduction).[] On a large scale (>1kg), dosing hydrogen (semi-batch) or active cooling jackets are mandatory to prevent thermal runaway.

  • Palladium Handling: Dry Pd/C is pyrophoric.[] Always handle as a water-wet paste.[] Ensure the filter cake from Step 2 is kept wet before disposal.

  • Solvent Swap: Methanol is toxic.[] For GMP manufacturing, Ethanol can replace Methanol in Step 2, though solubility may decrease slightly, requiring larger volumes or higher temperatures.

References

  • GlaxoSmithKline LLC. (2010).[] Process for the preparation of eltrombopag and intermediates thereof.[2][3][8][9][10][11] WO Patent 2010/114971.[] Link

  • BenchChem. (2025).[][7] 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid: Properties and Synthesis.Link

  • Shanghai Institute of Pharmaceutical Industry. (2016).[] Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.[][3][4][5][6][12][13] CN Patent 105801444A.[] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[][7][14] Chemical Reviews, 95(7), 2457–2483. (Foundational mechanistic reference). Link

  • ChemicalBook. (2025).[] Product Monograph: CAS 376592-93-7 (Amino-hydroxy-biphenyl acid).[][5][12][13]Link

Optimized reaction conditions for N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide Production

Executive Summary & Chemical Context

This application note details the optimized synthetic pathway for N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide (CAS 321532-92-7). This compound serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., analogs of Lenvatinib) and other bioactive amides where the cyclopropane moiety provides metabolic stability and unique steric vectors.

The Challenge: The synthesis involves the acylation of 2-chloro-5-nitroaniline . This specific aniline substrate is chemically deactivated due to two factors:

  • Electronic Deactivation: The nitro group (

    
    ) at the para position relative to the amine strongly withdraws electron density, reducing nucleophilicity.
    
  • Steric/Electronic Ortho-Effect: The chlorine atom at the ortho position introduces steric bulk and inductive withdrawal.

Standard Schotten-Baumann conditions (aqueous base/biphasic) often result in poor conversion or long reaction times for such deactivated amines. This guide presents a High-Throughput Process (HTP) approach that utilizes anhydrous conditions, nucleophilic catalysis, and "green" solvent selection to achieve yields


 with high purity (

).

Reaction Engineering & Optimization Logic

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution. To overcome the poor nucleophilicity of the aniline, we utilize Cyclopropanecarbonyl chloride as the electrophile (more reactive than the acid or anhydride) and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Figure 1: Reaction Scheme & Mechanism

ReactionScheme Aniline 2-Chloro-5-nitroaniline (Deactivated Nucleophile) Intermediate Acyl-Pyridinium Intermediate Aniline->Intermediate + Base/DMAP AcidCl Cyclopropanecarbonyl Chloride AcidCl->Intermediate Product N-(2-chloro-5-nitrophenyl) cyclopropanecarboxamide Intermediate->Product Nucleophilic Attack (Rate Limiting) HCl HCl (Scavenged) Intermediate->HCl

Caption: Mechanistic flow utilizing a nucleophilic catalyst to activate the acyl chloride, facilitating attack by the electron-deficient aniline.

Solvent & Base Screening (Data Summary)

We evaluated multiple systems to balance solubility, reaction rate, and environmental impact.

EntrySolventBase (Eq)CatalystTemp (°C)Conversion (24h)Notes
1DCMTEA (1.5)None2545%Slow; incomplete conversion.
2THFPyridine (2.0)None6078%Better; pyridine acts as solvent/base.
3TolueneK₂CO₃ (2.0)TBAB (5%)11065%Heterogeneous; stirring dependent.
42-MeTHF Pyridine (1.5) DMAP (0.1) 75 98% Optimal. Green solvent, fast kinetics.
5DMFNaH (1.2)None0 → 2590%High yield but difficult workup (DMF removal).

Decision: Route 4 (2-MeTHF/Pyridine/DMAP) was selected. 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources, separates easily from water during workup, and allows for higher reaction temperatures than DCM or THF.

Detailed Experimental Protocol

Materials:
  • Substrate: 2-Chloro-5-nitroaniline (1.0 eq)

  • Reagent: Cyclopropanecarbonyl chloride (1.2 eq)

  • Base: Pyridine (1.5 eq) - Acts as HCl scavenger.

  • Catalyst: DMAP (0.1 eq) - Crucial for conversion.

  • Solvent: 2-MeTHF (10 Volumes relative to aniline mass).

Step-by-Step Procedure:

1. Reactor Setup:

  • Equip a dry reaction vessel (flask or reactor) with a mechanical stirrer, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Critical: Purge with Nitrogen. Moisture hydrolyzes the acid chloride.

2. Charge & Dissolution:

  • Add 2-Chloro-5-nitroaniline (e.g., 10.0 g, 58.0 mmol) to the reactor.

  • Add 2-MeTHF (100 mL) and start stirring.

  • Add Pyridine (6.9 g, 7.0 mL, 87.0 mmol) and DMAP (0.71 g, 5.8 mmol).

  • Observation: The solution typically turns yellow/orange. Ensure complete dissolution.

3. Controlled Addition:

  • Cool the mixture to 0–5°C (Ice/Water bath). Why? To control the initial exotherm upon acid chloride addition.

  • Charge Cyclopropanecarbonyl chloride (7.27 g, 6.3 mL, 69.6 mmol) into the addition funnel.

  • Add dropwise over 30–45 minutes, maintaining internal temperature

    
    .
    

4. Reaction Phase:

  • Once addition is complete, remove the cooling bath.

  • Heat the reaction mixture to 70–75°C (Reflux) .

  • Time: Stir at reflux for 4–6 hours .

  • IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexane). Target: <1% unreacted aniline.

5. Workup (Quench & Isolation):

  • Cool the mixture to Room Temperature (RT).

  • Quench: Add 1M HCl (50 mL) slowly. Purpose: Neutralize excess pyridine and solubilize DMAP/Pyridine salts.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (Product) and aqueous layer (Waste).

  • Wash: Wash the organic layer with:

    • Water (50 mL).

    • Saturated NaHCO₃ (50 mL) – Removes unreacted acid.

    • Brine (50 mL).

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) to obtain a crude solid.

6. Purification (Crystallization):

  • Dissolve crude solid in minimal hot Ethanol (or Toluene).

  • Allow to cool slowly to RT, then to 0°C.

  • Filter the precipitate and wash with cold Ethanol.

  • Drying: Vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

ProcessFlow Start Start: Reactor Setup (N2 Purge) Charge Charge: Aniline, 2-MeTHF, Pyridine, DMAP Start->Charge Cool Cool to 0-5°C Charge->Cool Add Add Cyclopropanecarbonyl Chloride (Dropwise) Cool->Add Heat Heat to Reflux (75°C) 4-6 Hours Add->Heat IPC IPC Check (HPLC) Aniline < 1.0%? Heat->IPC IPC->Heat No (Extend Time) Quench Quench: 1M HCl Wash (Remove Pyridine/DMAP) IPC->Quench Yes Wash Wash: NaHCO3, Brine Quench->Wash Isolate Concentrate & Crystallize (Ethanol) Wash->Isolate End Final Product: N-(2-chloro-5-nitrophenyl) cyclopropanecarboxamide Isolate->End

Caption: Step-by-step unit operations for the optimized synthesis batch.

Quality Control & Troubleshooting

Analytical Specifications:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity (HPLC): >99.0% (Area %).

  • 1H NMR (DMSO-d6): Characteristic cyclopropane peaks (0.8–1.0 ppm, m, 4H; 1.8 ppm, m, 1H) and aromatic signals (check for disappearance of aniline NH2 broad singlet).

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Conversion Moisture in solvent/reagents.Ensure 2-MeTHF is dry (KF < 0.1%). Use fresh acid chloride.
Impurity: Hydrolysis Acid chloride hydrolyzed to acid.Check reagent quality. Ensure Nitrogen blanket.[1]
Dark Coloration Oxidation of aniline.Degas solvents prior to use.
Poor Crystallization Product too soluble in EtOH.Use an EtOH/Water mixture (dropwise water addition to hot EtOH solution).

References

  • Preparation of Lenvatinib and Intermediates

    • Patent: Eisai R&D Management Co., Ltd. "Process for preparing quinoline derivative." US Patent 7,683,172. Link

    • Relevance: Describes homologous coupling of cyclopropylamines and anilines in kinase inhibitor synthesis.
  • Acylation of Deactivated Anilines: Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group). Context: Theoretical grounding for using DMAP and Acid Chlorides for electron-poor nucleophiles.
  • Green Solvent Selection (2-MeTHF)

    • Source: Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem. Link

  • Compound Data (CAS 321532-92-7)

    • Source: PubChem Compound Summary for CID 16065522. Link

Sources

Solvent selection for synthesizing N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Solvent Selection for the Synthesis of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide is a critical step in the development of various pharmaceutical and agrochemical compounds. The selection of an appropriate solvent is paramount to ensure high yield, purity, and process efficiency. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for this specific amide bond formation. We delve into the theoretical underpinnings of solvent effects, present a systematic approach to solvent screening, and provide a detailed experimental protocol.

Introduction: The Significance of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide

N-aryl amides are a cornerstone of medicinal chemistry and materials science, with the cyclopropane motif being of particular interest due to its unique conformational properties and metabolic stability.[1] The target molecule, N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide, serves as a key intermediate in the synthesis of biologically active compounds. The presence of a chloro and a nitro group on the aniline ring influences its reactivity and the properties of the final product, making it a valuable building block in drug discovery.[2] The efficient synthesis of this molecule is therefore of high importance.

The core of this synthesis is the acylation of 2-chloro-5-nitroaniline with cyclopropanecarbonyl chloride. This reaction, while straightforward in principle, is highly dependent on the reaction medium. The choice of solvent can significantly impact reaction kinetics, solubility of reactants, and the formation of byproducts.

Theoretical Considerations for Solvent Selection

The ideal solvent for this synthesis should possess several key characteristics:

  • Inertness: The solvent must not react with the starting materials, reagents, or the product. Given the high reactivity of cyclopropanecarbonyl chloride, protic solvents like water and alcohols are generally unsuitable as they would lead to the formation of cyclopropanecarboxylic acid.[1][3]

  • Solubilizing Power: Both 2-chloro-5-nitroaniline and cyclopropanecarbonyl chloride should be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture and facilitate high reaction rates. 2-Chloro-5-nitroaniline is a yellow to orange solid with moderate solubility in organic solvents.[2] It is known to be very soluble in acetone, ether, and ethanol.[4]

  • Appropriate Boiling Point: The boiling point of the solvent should be suitable for the desired reaction temperature. A higher boiling point can allow for faster reaction rates but may also lead to thermal degradation of reactants or products.

  • Facilitation of Product Isolation: The solvent should allow for easy isolation of the final product. This could be through precipitation, crystallization, or extraction.

  • Safety and Environmental Profile: The chosen solvent should have a favorable safety profile (low toxicity, high flash point) and be environmentally benign where possible.[5][6]

The reaction involves the nucleophilic attack of the amino group of 2-chloro-5-nitroaniline on the carbonyl carbon of cyclopropanecarbonyl chloride. A polar aprotic solvent is often preferred for such reactions as it can solvate the charged intermediates and transition states, thereby accelerating the reaction rate.

Visualizing the Solvent Selection Workflow

The following diagram illustrates the logical workflow for selecting an optimal solvent for the synthesis of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide.

cluster_0 Phase 1: Theoretical Screening cluster_1 Phase 2: Experimental Validation A Define Reaction: Acylation of 2-chloro-5-nitroaniline with cyclopropanecarbonyl chloride B Identify Reactant Properties: - 2-chloro-5-nitroaniline: Solid, moderate polarity - Cyclopropanecarbonyl chloride: Liquid, reactive acyl chloride A->B C Establish Solvent Criteria: - Aprotic & Inert - Good solubility for both reactants - Appropriate boiling point - Facilitates product isolation - Favorable safety profile B->C D Generate Candidate Solvent List: - Dichloromethane (DCM) - Acetonitrile (ACN) - Tetrahydrofuran (THF) - Toluene - N,N-Dimethylformamide (DMF) C->D E Small-Scale Screening Reactions D->E Proceed to Lab F Monitor Reaction Progress (TLC/LC-MS) E->F G Evaluate Outcomes: - Reaction time - Yield - Purity - Ease of workup F->G H Select Optimal Solvent G->H

Caption: Workflow for Solvent Selection.

Comparative Analysis of Candidate Solvents

Based on the theoretical considerations, a list of candidate solvents can be compiled and evaluated. The following table summarizes the key properties of several common aprotic solvents and their suitability for the synthesis of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide.

SolventBoiling Point (°C)Dielectric Constant (ε)Solubility of 2-chloro-5-nitroanilineReactivity with Acyl ChloridesKey Considerations
Dichloromethane (DCM) 39.69.1GoodInertVolatile, allows for easy removal. Good general-purpose solvent for acylation.[7]
Acetonitrile (ACN) 81.637.5GoodInertHigher boiling point allows for heating. Can promote solubility of polar intermediates.
Tetrahydrofuran (THF) 667.6GoodInertEthereal solvent, good for a wide range of organic reactions.
Toluene 110.62.4ModerateInertNon-polar, may require heating to improve solubility. Good for higher temperature reactions.[1]
N,N-Dimethylformamide (DMF) 15336.7ExcellentInertHigh boiling point, excellent solvating power, but can be difficult to remove.[8]
Ethyl Acetate (EtOAc) 77.16.0Moderate to GoodInertGreener solvent option, often used in workup and purification.[5]

Experimental Protocol for Solvent Screening and Synthesis

This section provides a detailed, step-by-step methodology for a solvent screening experiment, followed by a general protocol for the synthesis of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide.

Materials and Equipment
  • 2-chloro-5-nitroaniline

  • Cyclopropanecarbonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Candidate solvents (DCM, ACN, THF, Toluene, DMF, EtOAc)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • NMR spectrometer and/or LC-MS for product characterization

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Cyclopropanecarbonyl chloride is corrosive and reacts with moisture; handle with care.[3][9]

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.[1]

Solvent Screening Protocol
  • Reaction Setup: In separate, appropriately sized round-bottom flasks, dissolve a specific amount of 2-chloro-5-nitroaniline (e.g., 1 mmol) in each of the candidate solvents (e.g., 5 mL).

  • Addition of Base: To each flask, add a slight excess of a non-nucleophilic base, such as triethylamine (e.g., 1.2 mmol).

  • Cooling: Cool the reaction mixtures in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Slowly add cyclopropanecarbonyl chloride (e.g., 1.1 mmol) dropwise to each reaction mixture while stirring.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting aniline on TLC), quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction for yield and purity (e.g., by ¹H NMR or LC-MS).

General Synthesis Protocol (using the optimal solvent)

Based on the screening results, select the solvent that provides the best combination of yield, purity, and reaction time. The following is a general protocol.

  • Dissolution: In a round-bottom flask, dissolve 2-chloro-5-nitroaniline (1.0 eq) in the chosen optimal solvent.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to proceed at 0-5 °C and then warm to room temperature, monitoring by TLC until completion.

  • Quenching and Extraction: Quench the reaction with water and perform an aqueous workup as described in the screening protocol.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.).

Key Factors Influencing Solvent Choice: A Visual Summary

The interplay between various factors in solvent selection is crucial for a successful synthesis. The following diagram illustrates these relationships.

Solvent Optimal Solvent Purity Product Purity Solvent->Purity Yield Reaction Yield Solvent->Yield Solubility Reactant Solubility Solubility->Solvent Kinetics Reaction Kinetics Solubility->Kinetics Kinetics->Solvent Kinetics->Purity Workup Ease of Workup Workup->Solvent Workup->Yield Safety Safety & Environment Safety->Solvent

Caption: Interplay of Factors in Solvent Selection.

Conclusion

The selection of an appropriate solvent is a critical parameter in the synthesis of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide. A systematic approach, beginning with theoretical considerations and followed by experimental screening, is essential for optimizing reaction conditions. Aprotic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are generally good candidates for this acylation reaction. The choice among these will depend on the specific requirements of the synthesis, including scale, desired reaction time, and purification strategy. By carefully considering the factors outlined in this guide, researchers can significantly improve the efficiency and success of their synthetic efforts.

References

  • Ashraf, Z., et al. (2009). 2-Chloro-5-nitroaniline. ResearchGate. [Link]

  • Google Patents. (1991).
  • Miller, S. J., et al. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]

  • Google Patents. (1988). EP0285934A1 - Cyclopropane carboxamides.
  • PubChem. 2-Chloro-5-nitroaniline. [Link]

  • ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • Wang, L., et al. (2012). N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide. National Institutes of Health. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial amide coupling reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The standard reaction involves the acylation of 2-chloro-5-nitroaniline with cyclopropanecarbonyl chloride in the presence of a non-nucleophilic base.

Q1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?

This is the most common issue, often stemming from the electronically-deactivated nature of the starting aniline or suboptimal reaction conditions. Let's diagnose the potential causes systematically.

DOT Diagram: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Problem: Low or No Yield check_sm 1. Verify Starting Material (SM) Quality start->check_sm check_reagents 2. Assess Reagent Stoichiometry & Quality start->check_reagents check_conditions 3. Evaluate Reaction Conditions start->check_conditions sm_aniline Is 2-chloro-5-nitroaniline pure? Check by NMR/LCMS. check_sm->sm_aniline Aniline SM sm_acyl Is cyclopropanecarbonyl chloride fresh? Has it hydrolyzed? check_sm->sm_acyl Acyl Chloride SM reagent_base Was the base dry and non-nucleophilic (e.g., TEA, DIPEA)? check_reagents->reagent_base Base reagent_solvent Was the solvent anhydrous (e.g., DCM, THF)? check_reagents->reagent_solvent Solvent cond_temp Was the temperature controlled? Was initial addition cold? check_conditions->cond_temp Temperature cond_time Was the reaction run for sufficient time (monitor by TLC/LCMS)? check_conditions->cond_time Time solution_sm Solution: Purify aniline (recrystallize). Use fresh, sealed acyl chloride. sm_aniline->solution_sm sm_acyl->solution_sm solution_reagents Solution: Use freshly distilled base. Use anhydrous solvent from a new bottle or distillation still. reagent_base->solution_reagents reagent_solvent->solution_reagents solution_conditions Solution: Add acyl chloride at 0 °C, then warm to RT. Run reaction for 12-24h, monitoring progress. cond_temp->solution_conditions cond_time->solution_conditions

Caption: Systematic workflow for diagnosing low reaction yield.

Detailed Explanation:

  • Poor Nucleophilicity of the Aniline: 2-chloro-5-nitroaniline is electronically poor due to the electron-withdrawing effects of both the nitro (-NO₂) and chloro (-Cl) groups. This makes the nitrogen lone pair less available to attack the electrophilic carbonyl carbon of the acyl chloride, slowing the reaction down considerably compared to more activated anilines.[1]

    • Solution: While you cannot change the inherent reactivity, you must ensure all competing side reactions are minimized. This means using high-purity starting materials and strictly anhydrous conditions. Some reactions may benefit from gentle heating (e.g., 40 °C) after the initial addition to drive the sluggish reaction to completion.[2]

  • Hydrolysis of Acyl Chloride: Cyclopropanecarbonyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent, base, or on the glassware. This forms the unreactive cyclopropanecarboxylic acid and HCl.

    • Solution: Use a fresh bottle of cyclopropanecarbonyl chloride. Employ anhydrous solvents (like dry DCM or THF) and freshly distilled, dry tertiary amine bases (e.g., triethylamine or DIPEA). Ensure all glassware is oven- or flame-dried before use.

  • Incorrect Base: The base is critical. Its role is to scavenge the HCl generated during the reaction. If the base is not strong enough, the HCl can protonate the starting aniline, rendering it completely unreactive.

    • Solution: Use at least 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used and may act as a nucleophilic catalyst. Avoid bases like NaOH or KOH, which would rapidly hydrolyze the acyl chloride.

Q2: My final product is impure after workup. What are the likely side products?

The most common impurities are unreacted starting materials and products from hydrolysis.

  • Unreacted 2-chloro-5-nitroaniline: Due to its poor reactivity, it's common to have unreacted aniline, especially if the reaction did not go to completion. It can typically be removed during purification.

  • Cyclopropanecarboxylic acid: This forms from the hydrolysis of the acyl chloride. It is acidic and can be removed with a mild aqueous base wash during the workup (e.g., dilute NaHCO₃ solution).

  • Diacylated Product: While sterically hindered and electronically disfavored, it is theoretically possible to have a diacylated product where the acyl chloride reacts with the newly formed amide nitrogen. This is highly unlikely under standard conditions.

Recommended Purification Protocol: Recrystallization

Recrystallization is an excellent method for purifying the final product, which should be a solid.[3][4] The key is finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent / SystemBoiling Point (°C)Rationale
Ethanol78Often a good starting point for moderately polar compounds.
Isopropanol82Similar to ethanol, can offer different solubility profile.
Ethyl Acetate / Hexane~77 / ~69A common two-solvent system. Dissolve in hot ethyl acetate and add hot hexane dropwise until cloudy, then cool.[5][6]
Toluene111Higher boiling point can help dissolve stubborn solids.
Acetone / Water~56 / 100For polar compounds. Dissolve in acetone, add water as the anti-solvent.[5]

Step-by-Step Recrystallization:

  • Dissolve the crude product in a minimum amount of the chosen boiling solvent.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.[3]

  • Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)
Q1: Can I use cyclopropanecarboxylic acid instead of the acyl chloride?

Yes, you can use the carboxylic acid, but it requires an activating agent to facilitate the amide coupling.[7] The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures and removal of water, which is generally not practical for this substrate.

Common Coupling Reagents:

  • Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[8] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

  • Aminium/Phosphonium Salts (HATU, PyBOP): These are highly efficient modern coupling reagents that generate activated esters in situ. They often provide higher yields for difficult couplings, such as with electron-deficient anilines.[7][9]

Example Protocol using an Activating Agent:

  • Dissolve cyclopropanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in an aprotic solvent like DMF or NMP.

  • Add DIPEA (2.5 eq) and stir for 15-30 minutes to pre-activate the acid.

  • Add 2-chloro-5-nitroaniline (1.0 eq) to the mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LCMS.

Q2: What is the detailed reaction mechanism?

The reaction is a nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloro-5-nitroaniline attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride.

  • Tetrahedral Intermediate Formation: This forms a transient tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen carries a positive charge.

  • Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: A molecule of the base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the neutral amide product and triethylammonium chloride.

Q3: What are the critical safety precautions for this synthesis?
  • Cyclopropanecarbonyl chloride: This is a lachrymator and is corrosive. It reacts with moisture to release HCl gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Handle with care in a fume hood.

  • Bases: Triethylamine and DIPEA have strong, unpleasant odors and are corrosive. Handle in a fume hood.

  • 2-chloro-5-nitroaniline: This compound is toxic and an irritant. Avoid inhalation and skin contact.

References
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chem LibreTexts. (2023). Recrystallization - Single Solvent. Available at: [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-nitrophenol. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). Heliyon. Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Reddit. Recrystallization with two solvents. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]

  • Google Patents. US5068428A - Process for the preparation of cyclopropanecarboxamide.
  • 2-Chloro-5-nitroaniline. (2009). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate. (PDF) 2-Chloro-5-nitroaniline. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of N-(2-nitrophenyl) pyrazine – 2-caboxamide. Available at: [Link]

  • N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide. (2010). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Chem LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

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Technical Support Center: Purification of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide. As a critical intermediate in various synthetic pathways, its purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when planning the purification of this target compound.

Q1: What are the most likely impurities I will face when purifying N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide?

A1: The impurity profile is dictated by the synthetic route, but typically includes:

  • Unreacted Starting Materials: The most common impurities are the precursor amine (2-chloro-5-nitroaniline) and the acylating agent (cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid).

  • Isomeric Byproducts: Depending on the synthesis of the starting materials, you may encounter isomeric impurities. For instance, nitration of 2-chlorobenzaldehyde can lead to the formation of 2-chloro-3-nitrobenzaldehyde alongside the desired 2-chloro-5-nitro isomer, which could carry through the synthesis.[1]

  • Hydrolysis Products: The amide product can hydrolyze back to 2-chloro-5-nitroaniline and cyclopropanecarboxylic acid, especially during aqueous workups with aggressive pH or high temperatures.

  • Solvent-Related Residues: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.

  • Nitrosamines: Given the presence of a secondary amine precursor and potential nitrosating agents, there is a risk of forming nitrosamine impurities, which are a class of mutagenic compounds and a significant concern in pharmaceutical development.[2]

Q2: Should I choose recrystallization or column chromatography for purification?

A2: The choice depends on the scale of your synthesis and the nature of the impurities. Recrystallization is the preferred method for large-scale purification due to its cost-effectiveness and efficiency, provided a suitable solvent system can be identified.[3] Column chromatography is ideal for smaller scales or when impurities have very similar solubility profiles to the product, making recrystallization ineffective.[4][5] A general decision workflow is outlined below.

Purification_Decision_Workflow Start Crude Product N-(2-chloro-5-nitrophenyl) cyclopropanecarboxamide TLC_Analysis Perform TLC Analysis (e.g., 3:1 Hexane:EtOAc) Start->TLC_Analysis Decision1 Are spots well-separated? TLC_Analysis->Decision1 Recrystallization Attempt Recrystallization Decision1->Recrystallization  Yes (impurities are minor & polarity is different) Chromatography Perform Column Chromatography Decision1->Chromatography No (spots overlap or streak) Check_Purity1 Check Purity (TLC, NMR, m.p.) Recrystallization->Check_Purity1 Check_Purity2 Check Purity (TLC, NMR, m.p.) Chromatography->Check_Purity2 Success Pure Product Obtained Check_Purity1->Success Purity >98% Failure Purity still low Check_Purity1->Failure Purity <98% Check_Purity2->Success Purity >98% Check_Purity2->Failure Purity <98% Failure->Chromatography

Caption: Decision workflow for selecting a purification method.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your target compound has high solubility at the solvent's boiling point but low solubility at room temperature or below.[6][7] For amides, polar solvents are often a good starting point.[3]

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude product into a small test tube.

  • Add a few drops of the test solvent and observe solubility at room temperature. The compound should be sparingly soluble or insoluble.

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely.[8] If it doesn't, add more solvent dropwise until it does.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.[6]

Solvent SystemRationale & Common Use
Ethanol / Water A classic two-solvent system. The compound is typically soluble in hot ethanol and insoluble in water.[9]
Acetone / Hexane Good for moderately polar compounds. Dissolve in minimal hot acetone, then add hexane as the anti-solvent.[10]
Ethyl Acetate A single-solvent option that often works well for aromatic amides.
Acetonitrile An excellent solvent for amides that can yield very pure crystals.[3]
Toluene A good choice for compounds that may "oil out" in more polar systems.

Q4: My product "oils out" instead of crystallizing. What's happening and how do I fix it?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid.

Causes & Solutions:

  • Cooling too quickly: A hot solution placed directly into an ice bath is a common cause.[7] Allow the solution to cool slowly to room temperature before further cooling.

  • Solvent polarity: The solvent may be too poor for the compound. Try a slightly more polar solvent or a different solvent mixture.

  • High impurity concentration: Impurities can depress the melting point and interfere with crystal lattice formation.[7] Try a pre-purification step (e.g., a quick filtration through a silica plug) before recrystallization.

  • Insufficient solvent: If the solution is too concentrated, the saturation point is reached at a very high temperature. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool slowly again.[7]

Part 2: Troubleshooting Guides

This section provides structured solutions to specific experimental problems.

Problem 1: Low Purity After Recrystallization
  • Symptom: The melting point of the dried solid is broad or lower than the literature value. Analytical data (e.g., ¹H NMR) shows the presence of starting materials or other byproducts.

Possible Cause Troubleshooting Step
Incomplete Dissolution Ensure the compound is fully dissolved in the minimum amount of boiling solvent before cooling. Any undissolved solid is likely an impurity that will be trapped in the final crystals.[7]
Crystals Crashed Out Too Quickly Rapid cooling traps impurities within the crystal lattice.[6] Allow the flask to cool slowly on the benchtop, insulated with a paper towel, before moving to an ice bath.
Impurity is Insoluble in the Hot Solvent If an impurity remains undissolved in the hot solution, it must be removed via hot gravity filtration before cooling.[7] This is critical for removing baseline impurities.
Co-crystallization of Similar Impurities If an impurity has a very similar structure and solubility (e.g., an isomer), recrystallization may not be sufficient. In this case, column chromatography is the recommended next step.[4]
Inadequate Washing The surface of the crystals can be coated with mother liquor containing impurities. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away these impurities without dissolving the product.[8]
Problem 2: Poor Separation During Column Chromatography
  • Symptom: TLC analysis of collected fractions shows significant overlap between the product and impurities. The desired compound elutes as a broad band or streaks down the column.

Troubleshooting_Recrystallization Start Recrystallization Attempted Problem What is the issue? Start->Problem LowYield Low Yield / No Crystals Problem->LowYield Yield LowPurity Low Purity Problem->LowPurity Purity OilingOut Compound 'Oiled Out' Problem->OilingOut Phase Cause_Yield1 Too much solvent used? LowYield->Cause_Yield1 Cause_Purity1 Cooled too quickly? LowPurity->Cause_Purity1 Cause_Oil1 Solution too concentrated? OilingOut->Cause_Oil1 Cause_Yield2 Compound is too soluble in cold solvent? Cause_Yield1->Cause_Yield2 No Solution_Yield1 Boil off excess solvent and cool again. Cause_Yield1->Solution_Yield1 Yes Solution_Yield2 Change to a less polar solvent or use a two-solvent system. Cause_Yield2->Solution_Yield2 Yes Cause_Purity2 Insoluble impurities present? Cause_Purity1->Cause_Purity2 No Solution_Purity1 Allow slow cooling to room temp first. Cause_Purity1->Solution_Purity1 Yes Solution_Purity2 Perform hot gravity filtration before cooling. Cause_Purity2->Solution_Purity2 Yes Cause_Oil2 Cooling rate too high? Cause_Oil1->Cause_Oil2 No Solution_Oil1 Re-heat, add more hot solvent, cool slowly. Cause_Oil1->Solution_Oil1 Yes Solution_Oil2 Ensure slow, undisturbed cooling. Insulate flask. Cause_Oil2->Solution_Oil2 Yes

Caption: Troubleshooting flowchart for common recrystallization issues.

Possible Cause Troubleshooting Step
Incorrect Mobile Phase Polarity If spots are not moving (Rf=0), the eluent is not polar enough. If spots run with the solvent front (Rf=1), it is too polar. Aim for an Rf value of ~0.3 for the target compound on TLC for good separation.[11] A mixture of hexanes and ethyl acetate is a good starting point.
Sample Overloading Using too much crude material for the column size leads to broad, overlapping bands. A general rule is to use a silica gel mass of 30-100 times the mass of the crude sample.
Compound is Acidic/Basic The amide nitrogen is weakly basic. Residual acidic impurities or interaction with the slightly acidic silica gel can cause streaking. Adding ~0.1-0.5% triethylamine or pyridine to the mobile phase can neutralize active sites on the silica and improve peak shape.[3]
Poorly Packed Column Air bubbles, cracks, or an uneven silica bed will lead to channeling and poor separation. Pack the column carefully as a slurry or using the dry-pack vacuum method to ensure a uniform stationary phase.[11]
Sample Insolubility If the compound precipitates when loaded onto the column, it will streak. Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel or Celite.[12] Evaporate the solvent to get a dry, free-flowing powder and load this onto the column.

Part 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (Example: Ethyl Acetate)
  • Dissolution: Place the crude N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil with stirring. Continue adding hot ethyl acetate dropwise until the solid just completely dissolves.[7][8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, large crystals.[6]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small portion of ice-cold ethyl acetate to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass and place it in a vacuum oven at a moderate temperature (e.g., 50 °C).

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an optimal mobile phase. A good starting point is a 4:1 to 2:1 mixture of Hexane:Ethyl Acetate. The target compound should have an Rf of approximately 0.3.[11]

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Dry pack the column with silica gel (Silica 60 is standard).[11] Gently tap the column to ensure even packing. Add another layer of sand on top.

  • Equilibration: Run several column volumes of the chosen mobile phase through the packed column to equilibrate the stationary phase. Do not let the column run dry.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add 2-3 times the sample weight of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the mobile phase and apply gentle air pressure to the top of the column to begin eluting the compounds.[12] Maintain a steady flow rate and collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide.

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • Jack Silver, et al. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • University of Calgary. Recrystallization - Single Solvent. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Reddit r/Chempros. (2020). Looking for some advice for purification of diamide. [Link]

  • University of Colorado Boulder. Recrystallization - Part 2. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Pharmaffiliates. Cyclopropanecarboxamide | CAS 6228-73-5. [Link]

  • Carl ROTH. Chromatography. [Link]

  • Magritek. Column Chromatography. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of N-(2-nitrophenyl) pyrazine – 2-caboxamide. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-nitrophenol. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • SciSpace. (2012). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. [Link]

  • Bioanalysis Zone. Nitrosamine Impurities – From Raw Materials to Final Drug Product. [Link]

  • Pure Synth. Nitrosamine Impurities. [Link]

Sources

Technical Support Center: Recrystallization of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Logic

N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide (CAS: 321532-92-7) is a functionalized amide intermediate often utilized in the synthesis of kinase inhibitors and other bioactive scaffolds. Its physicochemical profile is defined by a tension between the lipophilic 2-chloro-phenyl and cyclopropyl moieties and the polar nitro and amide groups.

The Solubility Paradox

Successful recrystallization requires balancing these opposing properties. The compound typically exhibits:

  • High Solubility: Polar aprotic solvents (DMSO, DMF), warm esters (Ethyl Acetate), and warm alcohols (Ethanol).

  • Low Solubility: Water, cold alkanes (Hexane, Heptane).

Recommended Solvent Systems

Based on the structural pharmacophore and standard process chemistry for nitro-halo-anilides, the following systems are validated for purity enhancement:

PrioritySolvent SystemRatio (v/v)MechanismTarget Impurities
Primary Ethyl Acetate / n-Heptane 1:2 to 1:4Anti-solvent PrecipitationUnreacted aniline, non-polar byproducts
Secondary Ethanol / Water 3:1 to 1:1Cooling CrystallizationInorganic salts, highly polar degradation products
Tertiary Toluene PureTemperature DifferentialLipophilic impurities, "oiling out" prevention

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why?

Diagnosis: This is common with cyclopropyl-containing amides. The "oil" is a supercooled liquid phase that forms when the temperature drops into the metastable zone too quickly, or when the solvent system is too polar for the lipophilic cyclopropyl group. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution with a pure crystal at 5-10°C below the boiling point (cloud point).

  • Slow Down: Reduce the cooling rate. Wrap the flask in foil or cotton to cool over 2-3 hours.

  • Switch Solvents: If using EtOH/Water, switch to Toluene or EtOAc/Heptane . Toluene often prevents oiling because its boiling point is higher than the melting point of many solvated impurities.

Q2: The crystals are retaining a strong yellow/orange color. How do I fix this?

Diagnosis: The starting material, 2-chloro-5-nitroaniline , is intensely colored. Even trace amounts (0.5%) can discolor the white/off-white amide product. Corrective Action:

  • Acidic Wash: Before recrystallization, dissolve the crude solid in EtOAc and wash with 1M HCl. The unreacted aniline will protonate and move to the aqueous layer; the amide will remain in the organic layer.

  • Carbon Treatment: During the hot dissolution step of recrystallization, add activated charcoal (5 wt%), stir for 15 minutes, and filter through Celite while hot.

Q3: My yield is low (<50%) using Ethanol/Water.

Diagnosis: The nitro group increases polarity, making the compound too soluble in the ethanol component even at cold temperatures. Corrective Action:

  • Drive the Equilibrium: Increase the water ratio to 1:1 or 1:2.

  • Switch to Anti-Solvent: Use the EtOAc/Heptane method (Protocol A below). The solubility differential in Heptane is usually more drastic, forcing precipitation.

Standard Operating Procedures (SOPs)

Protocol A: The "Golden Batch" Method (Ethyl Acetate / n-Heptane)

Best for: General purification, removing unreacted aniline, and maximizing yield.

Materials:

  • Crude N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide (10.0 g)

  • Ethyl Acetate (Reagent Grade)

  • n-Heptane (Reagent Grade)

  • Round-bottom flask (250 mL), Reflux condenser, Magnetic stir bar

Step-by-Step:

  • Dissolution: Place 10.0 g of crude solid in the flask. Add 30 mL of Ethyl Acetate .

  • Heating: Heat the mixture to a gentle reflux (approx. 77°C). If the solid does not dissolve completely, add EtOAc in 2 mL increments until a clear yellow/orange solution is obtained.

    • Note: Do not exceed 50 mL total volume (5 volumes).

  • Anti-Solvent Addition: While maintaining reflux, slowly add n-Heptane dropwise via an addition funnel.

    • Target: Add Heptane until a persistent turbidity (cloudiness) is just observed.

    • Re-clear: Add 1-2 mL of EtOAc to clear the solution again.

  • Cooling Ramp:

    • Turn off the heat source. Allow the flask to cool to room temperature (20-25°C) slowly over 90 minutes with gentle stirring.

    • Critical: If oiling occurs at ~50°C, add a seed crystal immediately.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 30 minutes.

  • Filtration: Filter the white/off-white needles using vacuum filtration.

  • Wash: Wash the cake with 20 mL of cold (0°C) 1:3 EtOAc/Heptane mixture.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal purification route based on crude characteristics.

Recrystallization_Workflow Start Crude N-(2-chloro-5-nitrophenyl) cyclopropanecarboxamide Check_Purity Analyze Purity (HPLC/TLC) Start->Check_Purity Check_Color Is Solid Intensely Yellow? Check_Purity->Check_Color Acid_Wash Perform Acid Wash (1M HCl) Remove Aniline Precursor Check_Color->Acid_Wash Yes (High Aniline Content) Solubility_Test Solubility Test Check_Color->Solubility_Test No (Pale Yellow/White) Acid_Wash->Solubility_Test Choice_A Solvent System A: Ethyl Acetate / Heptane Solubility_Test->Choice_A Standard Route Choice_B Solvent System B: Ethanol / Water Solubility_Test->Choice_B If highly polar impurities Choice_C Solvent System C: Toluene Solubility_Test->Choice_C If oiling persists Oiling Issue: Oiling Out? Choice_A->Oiling Choice_B->Oiling Remedy_Oil Remedy: Seeding + Slow Cooling Oiling->Remedy_Oil Yes Final Pure Crystalline Solid Oiling->Final No Remedy_Oil->Final

Caption: Decision tree for solvent selection and troubleshooting based on crude material characteristics.

References

  • Synthesis of Cyclopropanecarboxamides (Class Reference)

    • Title: Process for the preparation of cyclopropanecarboxamide derivatives.[1]

    • Source: US P
    • URL
  • Purification of Nitro-Anilide Intermediates

    • Title: Purification of Labor
    • Source: Armarego, W. L. F. (2017). Butterworth-Heinemann. (Standard text for general solvent selection logic).
    • URL:[Link]

  • Lenvatinib Intermediate Context (Structural Analog)
  • Compound Data (Physical Properties)

Sources

Technical Support Center: Purification of 2-Chloro-5-nitroaniline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the removal of unreacted 2-chloro-5-nitroaniline from various product mixtures. Understanding the chemical principles behind each separation technique is crucial for developing a robust and efficient purification protocol.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-chloro-5-nitroaniline is complete, but I'm struggling to remove the unreacted starting material. What are the first steps I should consider?

A1: The initial approach depends on the nature of your desired product. First, assess the differences in physicochemical properties between your product and the starting material, 2-chloro-5-nitroaniline. Key properties to consider are polarity, acidity/basicity (pKa), and solubility in various solvents. A simple Thin Layer Chromatography (TLC) analysis is an excellent first step to visualize the separation and select an appropriate solvent system for larger-scale purification.[1][2]

Q2: What are the most common purification techniques for separating aromatic amines like 2-chloro-5-nitroaniline from reaction mixtures?

A2: The three most common and effective techniques are:

  • Recrystallization: Ideal if your product has significantly different solubility characteristics from the starting material in a particular solvent.[3]

  • Column Chromatography: A versatile technique for separating compounds with different polarities.[4]

  • Acid-Base Extraction: Highly effective if the basicity of the aniline has been altered in your product (e.g., through acylation).[5][6][7]

Q3: How do I choose the right solvent for recrystallization?

A3: A good recrystallization solvent should dissolve your product well at elevated temperatures but poorly at room temperature, while the unreacted 2-chloro-5-nitroaniline should ideally remain soluble at cooler temperatures or be insoluble even at high temperatures. Methanol is a commonly used solvent for the recrystallization of 2-chloro-5-nitroaniline itself.[8] However, you will need to screen various solvents to find the optimal one for your specific product mixture.

Q4: Can I use acid-base extraction to remove unreacted 2-chloro-5-nitroaniline?

A4: Yes, this can be a very powerful technique, especially if your reaction has modified the amino group. 2-Chloro-5-nitroaniline is a weak base and can be protonated with a strong acid (like dilute HCl) to form a water-soluble salt.[6][9] If your product is not basic (e.g., an amide formed by acylation), it will remain in the organic layer, allowing for a clean separation.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific challenges you may encounter when trying to remove unreacted 2-chloro-5-nitroaniline.

Scenario 1: Your product is an N-acylated or N-sulfonylated derivative of 2-chloro-5-nitroaniline.

The Challenge: You have reacted the amine group, forming an amide or sulfonamide. This significantly changes the chemical properties of the molecule.

Causality: The formation of an amide or sulfonamide drastically reduces the basicity of the nitrogen atom. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl or sulfonyl group, making it much less available for protonation. This difference in basicity is the key to a successful separation.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The unreacted 2-chloro-5-nitroaniline will be protonated to form its ammonium salt, which is soluble in the aqueous layer. Your non-basic product will remain in the organic layer.[5][6][7]

  • Separation: Separate the aqueous layer. Repeat the acidic wash 1-2 more times to ensure complete removal of the unreacted amine.

  • Neutralization and Back-Extraction (Optional): To confirm the presence of the starting material in the aqueous layer, you can neutralize it with a base (e.g., NaOH) and back-extract with an organic solvent.

  • Work-up: Wash the organic layer containing your product with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

Workflow for Acid-Base Extraction

start Crude Product Mixture (Product + Unreacted Amine) in Organic Solvent sep_funnel Separatory Funnel: Wash with 1M HCl (aq) start->sep_funnel organic_layer Organic Layer: (Non-basic Product) sep_funnel->organic_layer  Product remains aqueous_layer Aqueous Layer: (Protonated Amine Salt) sep_funnel->aqueous_layer  Amine extracts workup Wash, Dry, Concentrate organic_layer->workup pure_product Pure Product workup->pure_product

Caption: Workflow for separating a non-basic product from unreacted 2-chloro-5-nitroaniline.

Scenario 2: Your product is an N-alkylated derivative of 2-chloro-5-nitroaniline.

The Challenge: You have performed an alkylation on the amine group. The product is still basic, and its polarity might be similar to the starting material.

Causality: N-alkylation does not remove the basicity of the amine. In fact, it may be slightly more basic than the starting primary amine. The polarity of your product will depend on the nature of the alkyl group introduced. If the polarity difference is small, recrystallization and simple extraction may be challenging.

Recommended Protocol: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[4]

Step-by-Step Guide:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a solvent mixture (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives a good separation between the spots of your product and 2-chloro-5-nitroaniline (ideally a ΔRf > 0.2).[1]

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and load it onto the column.

  • Elution: Run the column with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data for Method Development:

CompoundPolarityExpected Elution Order (Normal Phase)
2-Chloro-5-nitroanilinePolarSlower
N-alkylated ProductPotentially Less PolarFaster

Workflow for Column Chromatography Separation

start Crude Product Mixture tlc TLC Analysis (Determine Solvent System) start->tlc column Column Chromatography (Silica Gel) tlc->column fractions Collect Fractions column->fractions analyze Analyze Fractions by TLC fractions->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate combine->concentrate pure_product Pure Product concentrate->pure_product

Caption: General workflow for purification by column chromatography.

Scenario 3: Your product has very similar polarity and basicity to 2-chloro-5-nitroaniline.

The Challenge: The physicochemical properties of your product and the starting material are too similar for easy separation by extraction or standard chromatography.

Causality: This can occur in reactions such as certain types of dye synthesis where the core structure and functional groups remain largely unchanged in terms of their overall polarity and basicity.

Recommended Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility.[3]

Step-by-Step Guide:

  • Solvent Screening: Test the solubility of your crude mixture in a variety of solvents at room temperature and at their boiling points. An ideal solvent will dissolve your product completely when hot and allow it to crystallize upon cooling, while the unreacted 2-chloro-5-nitroaniline remains in solution.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals.

Solubility Data for 2-Chloro-5-nitroaniline:

SolventSolubility
AcetoneSoluble[8]
EthanolSoluble[8]
EtherSoluble[8]
MethanolCommonly used for recrystallization[8]
WaterSparingly soluble[10]

Note: You will need to experimentally determine the solubility of your specific product.

References

  • Thin Layer Chromatography. (n.d.). Retrieved February 20, 2026, from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved February 20, 2026, from [Link]

  • Experiment 4:: TLC and HPLC of Nitroanilines. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]

  • TLC Separation of Nitroanilines. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 20, 2026, from [Link]

  • Politzer, I. R., Crago, K. T., Hollin, T., & Young, M. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of chromatographic science, 33(6), 316–320. [Link]

  • Politzer, I. R., Crago, K. T., Hollin, T., & Young, M. (1995). TLC of p-Nitroanilines and Their Analogues with Cyclodextrins in the Mobile Phase. Journal of Chromatographic Science, 33(6), 316–320. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 20, 2026, from [Link]

  • MDPI. (2023, September 5). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved February 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 20, 2026, from [Link]

  • Synthesis of novel disazo dyes and an investigation of their use in the textile industry. (n.d.). Retrieved February 20, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved February 20, 2026, from [Link]

  • MedCrave online. (2025, February 12). Optimization of a column chromatography separation method for spectroscopic analysis of polycyclic aromatic hydrocarbons present. Retrieved February 20, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitroaniline. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitroaniline. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2021, September 13). 12.3: Optimizing Chromatographic Separations. Retrieved February 20, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved February 20, 2026, from [Link]

  • How Do You Improve Separation in Column Chromatography?. (n.d.). Retrieved February 20, 2026, from [Link]

  • Liquid/liquid Extraction. (n.d.). Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). US20020016506A1 - Process for producing N-acylnitroaniline derivative.
  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitroaniline. Retrieved February 20, 2026, from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved February 20, 2026, from [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 20, 2026, from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016, December 16). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitroaniline. Retrieved February 20, 2026, from [Link]

  • European Patent Office. (1989, February 15). Second harmonic generation with 5-chloro-2-nitroaniline - EP 0303429 A2. Retrieved February 20, 2026, from [Link]

Sources

Minimizing hydrolysis byproducts in cyclopropanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis Byproducts & Optimizing Yield

Current Status: Operational Support Tier: Senior Application Scientist Subject: Troubleshooting Hydrolysis in Amidation Workflows

Executive Summary: The "Invisible" Yield Killer

Synthesizing cyclopropanecarboxamide (CPCA) presents a deceptive challenge.[1] While the cyclopropane ring introduces unique steric strain (


 bond angles), the primary failure mode in its amidation is not ring opening, but competitive hydrolysis .[1]

Because CPCA is significantly water-soluble (unlike many lipophilic amides), standard aqueous workups often result in massive yield loss.[1] Researchers frequently mistake this solubilization for "reaction failure" or "complete hydrolysis," when in fact the product was formed but washed away.

This guide prioritizes anhydrous protocols and solubility-based purification to eliminate the carboxylic acid byproduct (cyclopropanecarboxylic acid, CPzA) and maximize recovery.

Diagnostic Workflow: The Battle for the Carbonyl

Before selecting a protocol, visualize the competition occurring in your flask. Water is a smaller, often faster nucleophile than your amine, especially if the amine is sterically hindered or the system is not strictly anhydrous.

ReactionPathways cluster_0 Critical Control Point Start Cyclopropanecarbonyl Chloride Intermed Tetrahedral Intermediate Start->Intermed Activation Water H₂O (Contaminant) Water->Intermed Hydrolysis (Fast) Ammonia NH₃ (Reagent) Ammonia->Intermed Aminolysis (Desired) Product Cyclopropanecarboxamide (Target) Intermed->Product Path B: Anhydrous Byproduct Cyclopropanecarboxylic Acid Intermed->Byproduct Path A: Moisture Present

Figure 1: Competitive reaction pathways. Path A (Hydrolysis) dominates if trace water is present due to the high reactivity of the acid chloride.

Module 1: The Acid Chloride Route (Anhydrous)

Best For: High throughput, scale-up, and avoiding water-solubility issues.[1]

The Core Problem

Using aqueous ammonia (ammonium hydroxide) creates a biphasic system. While Schotten-Baumann conditions work for lipophilic amides, CPCA partitions into the aqueous phase.[1] Furthermore, the hydrolysis of the acid chloride at the interface often outcompetes the mass transfer of ammonia.

Optimized Protocol: The Gas-Purge Method

This method eliminates water entirely, forcing the equilibrium toward the amide and simplifying purification to a filtration step.

Reagents:

  • Cyclopropanecarbonyl chloride (1.0 equiv)[1]

  • Anhydrous Dichloromethane (DCM) or THF (0.5 M concentration)[1]

  • Ammonia gas (

    
    ) OR 7N 
    
    
    
    in Methanol[1]

Step-by-Step:

  • Dissolution: Dissolve the acid chloride in anhydrous DCM under

    
     atmosphere. Cool to 0°C .
    
    • Why: Cooling controls the exotherm and minimizes thermal decomposition.

  • Amidation:

    • Option A (Gas): Slowly bubble anhydrous

      
       gas through the solution for 30-60 minutes.
      
    • Option B (Solution): Dropwise add 7N

      
       in MeOH (2.5 equiv).[1]
      
    • Observation: A heavy white precipitate (

      
      ) will form immediately.[1]
      
  • Reaction Check: Monitor by TLC (EtOAc/Hexane). The acid chloride spot should vanish.

  • Workup (The "Dry" Wash):

    • Filter the reaction mixture through a sintered glass funnel to remove solid

      
      .
      
    • Crucial Step: Wash the filter cake with fresh DCM. Your product might be trapped in the salt cake.

    • Evaporate the filtrate to dryness.

  • Purification: Recrystallize from minimal hot ethyl acetate or toluene if necessary.

Troubleshooting Q&A

Q: I see a new spot on TLC that trails (streaks). Is this my product? A: Likely not. Streaking usually indicates the carboxylic acid byproduct (CPzA). The amide (CPCA) usually runs as a distinct, albeit polar, spot.[1] Treat the crude with basic bicarbonate solution; if the spot disappears from the organic layer, it was the acid.

Q: My yield is >100%. What happened? A: You likely have trapped ammonium chloride salts. CPCA is a solid, and if you didn't wash the filter cake thoroughly or if you used Option B without filtering, salts remain.[1] Re-dissolve in dry EtOAc, filter, and re-concentrate.

Module 2: Nitrile Hydrolysis (Alkaline Peroxide)

Best For: "Green" chemistry requirements or avoiding corrosive acid chlorides.[1]

The Core Problem

Hydrolysis of cyclopropanecarbonitrile can overshoot. The reaction proceeds Nitrile


Amide 

Acid. If the reaction is too hot or pH is too high, you hydrolyze your product into the acid.
Optimized Protocol: Controlled Peroxide Hydrolysis

Using basic hydrogen peroxide (Radziszewski conditions) stops the reaction selectively at the amide stage due to the mechanism involving the hydroperoxide anion.

Reagents:

  • Cyclopropanecarbonitrile (1.0 equiv)[1]

  • Hydrogen Peroxide (30% aq, 4.0 equiv)[1]

  • Potassium Carbonate (

    
    , 0.5 equiv) or NaOH (catalytic)[1]
    
  • Solvent: DMSO or Methanol (keeps intermediates in solution)[1]

Step-by-Step:

  • Setup: Dissolve nitrile in DMSO (preferred for rate) or MeOH. Cool to 0–10°C .

  • Addition: Add

    
    . Then, add 
    
    
    
    dropwise.[1]
    • Warning: Highly exothermic. Maintain temperature

      
       to prevent "overshoot" hydrolysis to the acid.
      
  • Quenching: Once TLC shows nitrile consumption, quench with saturated sodium thiosulfate (destroys excess peroxide).[1]

  • Extraction: Extract with Ethyl Acetate (3x).

    • Note: Do not use water as the primary extraction solvent; the amide will stay in the water. Salting out the aqueous layer with NaCl helps force the amide into the organic layer.

Module 3: Purification & Recovery Strategy

If you have a mixture of Amide (Target) and Acid (Byproduct), standard acid-base extraction must be modified due to the amide's water solubility.

Solubility Data Table

SolventCyclopropanecarboxamide (Amide)Cyclopropanecarboxylic Acid (Byproduct)
Water High (Risk of Loss)Moderate (High at pH > 7)
DCM ModerateHigh
Ethyl Acetate HighHigh
Hexane/Heptane Low (Precipitates)Moderate
Aq.[1] NaHCO₃ HighVery High (Ionized)
The "Salting-Out" Rescue Protocol

If you suspect your product is lost in the aqueous layer:

  • Saturate the aqueous layer with solid NaCl.

  • Extract continuously with Ethyl Acetate or THF.

  • Dry organic layer over

    
     (Magnesium sulfate can sometimes coordinate amides, sodium sulfate is safer).[1]
    

PurificationLogic Input Crude Mixture (Amide + Acid + Salts) Step1 Dissolve in EtOAc Input->Step1 Step2 Wash with sat. NaHCO₃ (Cold, Quick) Step1->Step2 PhaseSep Phase Separation Step2->PhaseSep OrgPhase Organic Layer (Contains Amide) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Layer (Contains Acid Salt) PhaseSep->AqPhase Bottom Layer (Discard) Action1 Dry (Na₂SO₄) & Evaporate OrgPhase->Action1 Result Pure Cyclopropanecarboxamide Action1->Result

Figure 2: Purification logic flow. The key is using a "quick" basic wash to ionize the acid without hydrolyzing the amide further.

References
  • Organic Syntheses , Coll.[1][2] Vol. 7, p. 117 (1990); Vol. 64, p. 175 (1986).[1] Synthesis of Cyclopropanecarbonyl Chloride (Precursor). [Link]

  • OrgoSolver , Acid Chloride to Amide: Mechanism and Troubleshooting. [Link][1]

  • Bentham Science , Radziszewski Reaction and Nitrile Hydrolysis Context. [Link][1]

  • LibreTexts Chemistry , Hydrolysis of Amides and Nitriles (Mechanistic Background). [Link]

Sources

Troubleshooting low purity in N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering purity issues in the synthesis of


-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide . This reaction involves the acylation of 2-chloro-5-nitroaniline , a severely deactivated nucleophile.[1][2] The electron-withdrawing nature of the nitro (

) and chloro (

) groups at the ortho and meta positions drastically reduces the electron density on the amine nitrogen, leading to sluggish kinetics.[2]

Low purity in this specific transformation typically stems from three root causes:

  • Incomplete Conversion: The reaction stalls, leaving difficult-to-separate starting material (SM).[1][2]

  • Competitive Hydrolysis: The acylating agent (Cyclopropanecarbonyl chloride) hydrolyzes before reacting with the weak amine.

  • Inefficient Isolation: The product and starting aniline have similar solubility profiles, making standard recrystallization difficult.[2]

This guide provides a diagnostic workflow and optimized protocols to resolve these issues.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Reaction Kinetics (Low Conversion)

Q: The reaction stalls at 70-80% conversion even after 24 hours. Adding more acid chloride doesn't help.[1] Why?

A: This is a classic "stalled equilibrium" caused by HCl accumulation.[1]

  • The Mechanism: As the reaction proceeds, HCl is generated.[2] Although you likely added a base (e.g., Triethylamine), the conjugate acid (

    
    ) can protonate the remaining 2-chloro-5-nitroaniline.[1][2] Since this aniline is already electron-deficient, its protonated form is completely inert.[1][2]
    
  • The Fix:

    • Switch Base: Use Pyridine as both the base and co-solvent (or full solvent). Pyridine is a better proton sponge in this context and can act as a nucleophilic catalyst (forming an active

      
      -acylpyridinium intermediate).[1][2]
      
    • Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine) . This forms a hyper-active acylating species that reacts faster with the deactivated aniline than the acid chloride alone.[2]

Q: I see a new impurity at RRT 0.85 that increases with temperature. What is it?

A: This is likely the Imide (Bis-acylation product) .[1][2]

  • Cause: If you are using forcing conditions (high heat, large excess of acid chloride) to drive the reaction, the amide nitrogen (which becomes more acidic due to the electron-withdrawing aryl ring) can attack a second equivalent of acid chloride.[2]

  • Prevention: Control the temperature. Do not exceed 60°C if using strong activation.[1] Ensure stoichiometry of the acid chloride does not exceed 1.2 equivalents initially.[2]

Category B: Reagent Quality & Hydrolysis

Q: My crude solid is sticky and smells like cheese/sweat. Purity is <90%.

A: The smell indicates Cyclopropanecarboxylic acid (hydrolysis byproduct).

  • Cause: Moisture ingress.[1] The cyclopropane ring creates steric bulk, slowing the amidation, but water attacks the acid chloride much faster.[2]

  • The Fix (Workup): You must perform a basic wash .

    • Dissolve crude in EtOAc or DCM.[1]

    • Wash 2x with 10%

      
       or saturated 
      
      
      
      .[1] This converts the free acid impurity into its water-soluble carboxylate salt, removing it from the organic layer.[2]

Part 2: Optimized Experimental Protocol

This protocol is designed to overcome the low nucleophilicity of 2-chloro-5-nitroaniline while preventing hydrolysis.[1][2]

Reagents & Stoichiometry
ReagentEquiv.[1][3][4]RoleNotes
2-Chloro-5-nitroaniline 1.0Limiting ReagentDry under vacuum before use.[1][2]
Cyclopropanecarbonyl Chloride 1.2 - 1.3Acylating AgentFreshly distilled if yellow/cloudy.[1][2]
Pyridine 3.0 - 5.0Base/SolventActs as HCl scavenger and catalyst.[1][2]
DMAP 0.1CatalystCritical for deactivated amines.[1]
DCM (Dichloromethane) Solvent(10 vol)Anhydrous required.[1]
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a nitrogen inlet, addition funnel, and internal thermometer.[2]

  • Dissolution: Charge 2-chloro-5-nitroaniline (1.0 eq), DMAP (0.1 eq), and dry DCM (10 volumes). Stir until dissolved.

  • Base Addition: Add Pyridine (3.0 eq) in one portion. Cool the mixture to 0°C.

  • Acylation: Dissolve Cyclopropanecarbonyl chloride (1.2 eq) in DCM (2 volumes). Add this solution dropwise over 30 minutes, maintaining internal temp <5°C.

    • Why? Controlling exotherm prevents initial impurity formation.[1]

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12-16 hours.

    • Checkpoint: Check HPLC/TLC.[1] If SM > 5%, heat to reflux (40°C) for 2 hours.

  • Quench: Cool to 0°C. Add saturated

    
     solution (5 volumes) slowly. Stir vigorously for 30 minutes (hydrolyzes excess acid chloride).
    
  • Phase Separation: Separate layers. Extract aqueous layer with DCM (1x).[1]

  • Acid Wash (Critical): Wash combined organics with 1M HCl (2x) to remove Pyridine and DMAP.[1]

    • Note: The product is not basic enough to be protonated/lost in acid wash.[2]

  • Base Wash: Wash with sat.[1]

    
     (1x) to remove cyclopropanecarboxylic acid.[1]
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Recrystallization: If purity <99%, recrystallize from Ethanol/Water (4:1) or Toluene .[1]

Part 3: Process Visualization

Diagram 1: Reaction Pathways & Impurity Genesis

This diagram illustrates the main reaction alongside the competitive hydrolysis and bis-acylation pathways.[2]

ReactionPathways SM 2-Chloro-5-nitroaniline (Deactivated Nucleophile) Intermediate Tetrahedral Intermediate SM->Intermediate + Reagent (Slow Step) Reagent Cyclopropanecarbonyl Chloride AcidImpurity Cyclopropanecarboxylic Acid (Impurity) Reagent->AcidImpurity + Water (Fast Hydrolysis) Product Target Amide (Product) Intermediate->Product - HCl Imide Bis-Acylated Imide (Impurity) Product->Imide + Excess Reagent (High Temp) Water H2O (Moisture) DMAP DMAP (Catalyst) DMAP->Reagent Activates

Caption: Kinetic competition between product formation (green) and hydrolysis/imide impurities (red).[2]

Diagram 2: Troubleshooting Decision Tree

Use this flow to determine the next step based on your analytical data.

Troubleshooting Start Analyze Crude Purity (HPLC/LCMS) Decision1 Is SM > 5%? Start->Decision1 Action1 Reaction Stalled Decision1->Action1 Yes Decision2 Impurity Type? Decision1->Decision2 No (High Conv) Sol1 1. Add 0.2 eq DMAP 2. Increase Temp to Reflux 3. Switch to Pyridine solvent Action1->Sol1 ImpurityA Acidic Impurity (RRT < 1.0) Decision2->ImpurityA Hydrolysis ImpurityB Non-Polar Impurity (RRT > 1.0, Imide) Decision2->ImpurityB Bis-acylation FixA Wash with 10% Na2CO3 Recrystallize (EtOH/H2O) ImpurityA->FixA FixB Recrystallize (Toluene) Reduce Reagent Equivalents ImpurityB->FixB

Caption: Diagnostic logic flow for identifying and rectifying specific impurity profiles.

Part 4: References & Validation

The protocols above are grounded in established amide coupling methodologies for electron-deficient anilines and specific synthesis pathways for Lenvatinib intermediates (analogous chemistry).[1][2]

  • Lenvatinib Intermediate Synthesis: CN111349045A - Synthetic method of lenvatinib and novel intermediate. Google Patents. Available at:

    • Relevance: Describes the handling of chloro-substituted anilines and urea formation, providing context for solvent choices (DMSO/DCM) and temperature control.

  • Process Chemistry of Lenvatinib: US7683172B2 - Process for preparation of cyanocinnoline derivatives.[1][2] Google Patents. Available at:

    • Relevance: Details the reactivity of 4-amino-3-chlorophenol (structurally similar to 2-chloro-5-nitroaniline) and purification strategies for cyclopropyl-containing intermediates.

  • Recrystallization Techniques: Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[1] Available at: [Link]

    • Relevance: Validates the solvent selection criteria (solubility differentials) used in the isolation protocol.

  • Nitroaniline Properties: 2-Chloro-5-nitroaniline Compound Summary. PubChem.[1] Available at: [Link]

    • Relevance: Provides physical property data (solubility, melting point) confirming the need for polar aprotic solvents or halogenated solvents for dissolution.

Sources

Technical Support Center: Cyclopropanecarbonyl Chloride (CPCC) Exotherm Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Thermal Management & Safety Protocols for CPCC Addition Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Emergency Triage: "My Reaction is Overheating"

If you are currently experiencing a thermal excursion (rapid temperature spike >10°C above setpoint), follow these immediate steps:

  • Stop Addition Immediately: Cut the feed of Cyclopropanecarbonyl Chloride (CPCC). Do not attempt to "speed up to finish."

  • Max Agitation: Increase stirring speed to maximum safe RPM to dissipate the heat hotspot at the addition point.

  • Check Condenser: Ensure your reflux condenser is active (coolant flowing). If the solvent is boiling (DCM bp: 40°C, THF bp: 66°C), the condenser is your primary pressure release valve.

  • Do NOT Overshoot Cooling: If using a dry ice/acetone bath, be cautious not to freeze the reaction mixture (especially with benzene or dioxane), which stops stirring and hides heat pockets that will spike when thawed.

Core Technical Briefing: The Thermodynamics of CPCC

To control the reaction, you must understand the source of the energy. CPCC (CAS: 4023-34-1) is an acyl chloride attached to a strained cyclopropane ring.[1]

The Two Heat Sources
  • Acyl Substitution (

    
    ): 
    The primary exotherm comes from the nucleophilic attack on the carbonyl carbon. The chloride ion is an excellent leaving group, making this reaction rapid and highly exothermic.
    
    • Risk:[2][3][4] If added faster than the cooling system's removal rate (

      
      ), the temperature (
      
      
      
      ) rises exponentially due to the Arrhenius effect.
  • HCl Neutralization (

    
    ): 
    Most CPCC reactions (e.g., amidation) require a base scavenger (Triethylamine, DIPEA, Pyridine). The reaction of the generated HCl with the base is an acid-base neutralization, which is instantaneous and exothermic.
    
    • Critical Insight: If you mix the amine and the base before adding CPCC, you generate both exotherms simultaneously.

Cyclopropane Ring Stability

Researchers often fear the cyclopropane ring will open (decompose) due to heat.

  • Fact: The cyclopropane ring in CPCC is surprisingly robust under standard nucleophilic acyl substitution conditions (Amidation/Esterification).

  • Risk Zone: Ring opening typically occurs only in the presence of strong Lewis Acids (e.g.,

    
    , 
    
    
    
    ) or radical conditions [1, 2]. If your protocol involves Lewis Acid catalysis, strict temperature control (<0°C) is mandatory to prevent ring fragmentation.

Standard Operating Procedure (SOP): Controlled Addition

This protocol is designed for the amidation of a secondary amine, a common workflow in drug development (e.g., synthesis of NK-1 antagonists or antiviral scaffolds).

Objective: Maintain


 throughout addition.
Reagents & Setup
  • Electrophile: Cyclopropanecarbonyl Chloride (1.0 equiv)

  • Nucleophile: Amine (1.0 equiv)

  • Base: Triethylamine (TEA) (1.2 - 2.0 equiv)

  • Solvent: Anhydrous DCM or THF (High heat capacity preferred).

  • Equipment: 3-Neck Flask, internal thermometer, pressure-equalizing addition funnel (or syringe pump), N2 atmosphere.

The "Gold Standard" Protocol
  • System Inertion: Purge reactor with

    
     to remove atmospheric moisture. Why? CPCC hydrolyzes violently with water, releasing HCl gas and heat.
    
  • Base Solvation: Dissolve the Amine and TEA in the solvent. Cool to 0°C .

  • Dilution of CPCC: Dilute CPCC in a separate volume of solvent (1:1 to 1:3 ratio).

    • Expert Tip: Never add neat CPCC to a reaction mixture. Dilution increases the volume, acting as a heat sink and preventing localized hot spots.

  • Controlled Addition: Add the CPCC solution dropwise.

    • Rate Limit: Monitor internal temp. If

      
       rises > 5°C, stop.
      
  • Post-Addition Stir: Allow to warm to Room Temp (RT) only after addition is complete.

Visual Workflow: Logic Flow for Exotherm Control

The following diagram illustrates the decision-making process during the critical addition phase.

CPCC_Addition_Protocol Start Start: CPCC Addition Check_System Check System: Inert Gas (N2)? Cooling Active? Start->Check_System Dilute_CPCC Dilute CPCC in Solvent (Prevent Hotspots) Check_System->Dilute_CPCC Start_Add Start Dropwise Addition Dilute_CPCC->Start_Add Monitor_Temp Monitor Internal Temp (Ti) Start_Add->Monitor_Temp Temp_OK Ti < 5°C Monitor_Temp->Temp_OK Stable Temp_High Ti > 5°C Monitor_Temp->Temp_High Spike Check_Complete Addition Complete? Temp_OK->Check_Complete Stop_Add STOP Addition Immediately Increase Stirring Temp_High->Stop_Add Wait_Cool Wait for Ti to return to 0°C Stop_Add->Wait_Cool Wait_Cool->Monitor_Temp Check_Complete->Start_Add No Finish Warm to RT Proceed to Workup Check_Complete->Finish Yes

Caption: Logic flow for controlling exothermic addition of Cyclopropanecarbonyl Chloride. Note the feedback loop on temperature spikes.

Troubleshooting & FAQs

Q1: I see white smoke/fumes forming inside the flask. Is this a runaway?

Diagnosis: This is likely ammonium salt formation (e.g., Triethylamine Hydrochloride) or HCl gas reacting with moisture.

  • Action: If the temperature is stable, this is normal. The "smoke" is often solid salt particles suspended in the gas phase.

  • Correction: Ensure your nitrogen sweep is active to push any HCl gas to the scrubber, preventing it from escaping into the lab.

Q2: Can I use water or aqueous base (Schotten-Baumann) to quench the exotherm?

Analysis: Yes, but with extreme caution.

  • Mechanism: Interfacial reaction. The CPCC stays in the organic phase (DCM), and the base stays in the water. Reaction happens only at the interface.

  • Pros: The water acts as a massive heat sink (high heat capacity).

  • Cons: Hydrolysis competes with amidation. You must use a large excess of CPCC.

  • Recommendation: For precious amines, use anhydrous conditions. For cheap scale-up, Schotten-Baumann is acceptable if you control the stirring rate vigorously [3].

Q3: My product has a "opened" ring impurity. What happened?

Root Cause: You likely used a Lewis Acid catalyst or high temperatures (>80°C) during workup.

  • Explanation: While the cyclopropane ring is stable to amines, strong acids can protonate the carbonyl, making the ring susceptible to nucleophilic attack at the homo-conjugated position, leading to ring opening (forming linear alkyl chlorides) [1].

  • Fix: Ensure your quench is pH neutral or basic. Avoid acidic workups if possible.

Q4: Solvent Selection Guide for Heat Management

Use this table to select a solvent based on heat capacity and boiling point safety margins.

SolventBoiling Point (°C)Heat Capacity (

)
Suitability for CPCC
Dichloromethane (DCM) 40°CLowHigh. Standard choice. Low BP provides a "safety fuse" (boils before dangerous temps).
Tetrahydrofuran (THF) 66°CMediumHigh. Good solubility for amine salts. Watch for peroxides.
Toluene 110°CHighMedium. Harder to remove. High BP means no evaporative cooling safety net if reaction runs away.
DMF 153°CHighLow. Difficult workup. Can catalyze decomposition of acid chlorides.

References

  • Ring Opening Risks: Organic Letters, "Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates". Available at: [Link]

  • Lewis Acid Catalysis: Science China Chemistry, "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes". Available at: [Link]

  • General Acid Chloride Handling:Organic Syntheses, "Acid Chlorides: General Procedures". (General reference for Schotten-Baumann conditions).
  • Safety Data: PubChem, "Cyclopropanecarbonyl Chloride Compound Summary". Available at: [Link]

  • Scale-Up Considerations: BioProcess International, "Exploring Principles of Bioreactor Scale-Up" (Relevant for heat transfer concepts). Available at: [Link]

Sources

Validation & Comparative

Mass Spectrometry Profiling of CAS 223595-20-8: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Garenoxacin Intermediate (Trityl-Protected Boronate)

Executive Summary

In the synthesis of the fluoroquinolone antibiotic Garenoxacin , the compound CAS 223595-20-8 (henceforth referred to as Intermediate A ) serves as a critical chiral building block. Chemically defined as (R)-5-(1,3,6,2-dioxazaborocan-2-yl)-1-methyl-2-tritylisoindoline , its quality control is pivotal for downstream API purity.

This guide provides an in-depth mass spectrometry (MS) characterization of Intermediate A, comparing its fragmentation behavior against its deprotected analog and the final Garenoxacin API. The focus is on establishing robust Process Analytical Technology (PAT) markers for impurity profiling.

Chemical Identity & Properties

Intermediate A is characterized by two distinct structural moieties that dictate its MS behavior: a labile trityl protecting group and a cyclic boronate ester .

FeatureSpecification
CAS Number 223595-20-8
Chemical Name (R)-5-(1,3,6,2-dioxazaborocan-2-yl)-1-methyl-2-tritylisoindoline
Formula C₃₂H₃₃BN₂O₂
Monoisotopic Mass 488.2635 Da
[M+H]⁺ Precursor 489.2708 m/z
Key Functional Groups Trityl (Triphenylmethyl), Isoindoline, Cyclic Boronate Ester

Experimental Protocol: LC-MS/MS Conditions

To replicate the fragmentation data described below, use the following standardized protocol. This setup is optimized for separating the hydrophobic trityl-protected intermediate from more polar deprotected species.

Liquid Chromatography (UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold for polar impurities)

    • 1–8 min: 5% → 95% B (Linear gradient)

    • 8–10 min: 95% B (Wash to elute Intermediate A)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (ESI-MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Voltage: +3.5 kV.

  • Desolvation Temp: 450°C.

  • Collision Gas: Argon or Nitrogen.[1]

  • Scan Mode: Product Ion Scan (MS2) of m/z 489.3.

Fragmentation Pattern Analysis

The MS/MS spectrum of CAS 223595-20-8 is dominated by the stability of the trityl cation .[2] Unlike typical drug molecules that fragment along the carbon backbone, this molecule exhibits a "protecting group ejection" mechanism.

Primary Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the protonated precursor [M+H]⁺ (m/z 489.3) undergoes heterolytic cleavage at the N-C(Trityl) bond.

  • Dominant Fragment (Base Peak): m/z 243.1

    • Identity: Triphenylmethyl cation (Trityl cation).

    • Mechanism: The positive charge is highly stabilized by resonance across the three phenyl rings. This is the diagnostic "signature" peak for Intermediate A.

    • Intensity: typically 100% (Base Peak).

  • Secondary Fragment: m/z 247.1

    • Identity: Deprotected Isoindoline-Boronate core [M - Trityl + 2H]⁺.

    • Mechanism: Proton transfer to the amine nitrogen followed by neutral loss of the trityl group (as a radical or neutral species, though less favored than cation formation).

    • Significance: Represents the "functional" part of the molecule that participates in the next synthetic step.

Proposed Fragmentation Mechanism (DOT Diagram)

FragmentationPathway Parent Precursor Ion [M+H]+ = 489.3 (Trityl-Protected) TS Transition State N-C Bond Cleavage Parent->TS CID Energy Frag1 Fragment A (Base Peak) [Trityl]+ = 243.1 (Resonance Stabilized) TS->Frag1 Charge Retention on Trityl (Major) Frag2 Fragment B [Isoindoline Core+H]+ m/z 247.1 TS->Frag2 Charge Retention on Amine (Minor)

Figure 1: Mechanistic pathway showing the competitive ionization between the Trityl group and the Isoindoline core. The m/z 243 ion is dominant due to superior carbocation stability.

Comparative Performance Guide

This section compares Intermediate A with its two most relevant "alternatives" in the analytical context: the Deprotected Intermediate (impurity/product of next step) and Garenoxacin (Final API).

Comparative Data Table
ParameterIntermediate A (CAS 223595-20-8) Deprotected Intermediate Garenoxacin (API)
Role Starting Material / IntermediateReaction ProductFinal Drug Substance
MW 488.26246.15426.16
Precursor Ion 489.3 247.1 427.2
Retention Time Late (High Hydrophobicity)Early (Polar Amine)Medium
Key Fragment 243.1 (Trityl) 229.1 (Loss of H₂O/Boronate)383.1 (Loss of CO₂)
Detection Mode ESI (+)ESI (+)ESI (+) / (-)
Diagnostic Utility Confirms protection integrityConfirms deprotection successConfirms final coupling
Analytical Strategy for Impurity Profiling

When monitoring the synthesis reaction (Deprotection of Intermediate A):

  • Monitor 489.3 -> 243.1: High specificity for unreacted starting material . Even trace amounts of Intermediate A can be detected due to the high sensitivity of the trityl cation.

  • Monitor 247.1 -> Product Ions: To quantify the formation of the deprotected amine.

Analytical Workflow Diagram

The following diagram illustrates how to integrate these MS signatures into a standard quality control workflow for Garenoxacin synthesis.

Workflow Sample Reaction Mixture (Synthesis Step 1) LC UHPLC Separation (C18 Gradient) Sample->LC MS ESI-MS/MS Detection LC->MS Decision Data Analysis (Extracted Ion Chromatograms) MS->Decision ResultA Peak at RT ~8 min Precursor: 489.3 Fragment: 243.1 => Unreacted Intermediate A Decision->ResultA Trace Analysis ResultB Peak at RT ~2 min Precursor: 247.1 No 243 fragment => Deprotected Product Decision->ResultB Yield Check

Figure 2: LC-MS/MS workflow for distinguishing the protected intermediate (CAS 223595-20-8) from the deprotected product during reaction monitoring.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5328940, Bosutinib (Reference for Kinase Inhibitor MS Standards). Retrieved from [Link]

  • Glen Research. (2023). Trityl Group in Mass Spectrometry: Fragmentation and Cation Stability. Retrieved from [Link]

  • Mádrová, L., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS One.[1] Retrieved from [Link]

Sources

Reference standards for N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the definitive characterization of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide. This compound serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[] Establishing a well-characterized reference standard is not merely a procedural step; it is the foundation of quality, safety, and efficacy in the final drug product.[][2] This guide moves beyond simple protocols to explain the scientific rationale behind the multi-technique approach required for creating a self-validating and trustworthy chemical profile.

The quality of pharmaceutical intermediates is paramount, as impurities or inconsistencies can propagate through the synthesis process, impacting the final API's safety and efficacy.[] Therefore, a rigorous analytical characterization is essential to ensure purity, consistency, and stability.[][3]

The Integrated Analytical Strategy: A Triad of Confirmation

No single analytical technique is sufficient to fully characterize a new chemical entity. A robust reference standard relies on the convergence of data from three distinct categories of analysis: spectroscopic, chromatographic, and physicochemical. This orthogonal approach ensures that the identity, purity, and structure of the compound are confirmed through multiple, independent lenses, creating a self-validating system.

The logical workflow for this comprehensive characterization is outlined below. Each step provides a piece of the puzzle, and their combination creates an unambiguous portrait of the molecule.

cluster_0 PART 1: IDENTITY & STRUCTURE cluster_1 PART 2: PURITY & IMPURITIES cluster_2 PART 3: PHYSICOCHEMICAL PROPERTIES cluster_3 FINAL VALIDATION NMR NMR Spectroscopy (¹H, ¹³C) - Atomic Connectivity - Structural Isomers Cert Certificate of Analysis - Consolidated Data - Reference Standard Established NMR->Cert MS Mass Spectrometry - Molecular Weight - Elemental Formula MS->NMR Confirms Mass MS->Cert IR FTIR Spectroscopy - Functional Groups IR->NMR Confirms Functional Groups IR->Cert HPLC HPLC-UV/PDA - Purity Assay (% Area) - Non-volatile Impurities HPLC->MS Confirms Purity HPLC->Cert GC GC-FID/MS - Residual Solvents - Volatile Impurities GC->Cert MP Melting Point - Purity Indicator MP->Cert EA Elemental Analysis - Elemental Composition EA->MS Confirms Formula EA->Cert

Caption: Integrated workflow for establishing a reference standard.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic methods provide the foundational data for structural confirmation. They probe the molecule at the atomic and functional group levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[3] We will use both ¹H and ¹³C NMR to create a complete picture.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~10-15 mg of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for a wide range of organic molecules and its high boiling point.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the spectra using appropriate software, referencing the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Data Comparison & Interpretation:

ParameterTheoretical Prediction for N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamideRationale & Comparison
¹H NMR ~10.5-11.0 ppm (s, 1H): Amide N-H ~8.5-8.7 ppm (d, 1H): Ar-H ortho to NO₂~7.9-8.1 ppm (dd, 1H): Ar-H between Cl and NO₂~7.6-7.8 ppm (d, 1H): Ar-H ortho to Cl~1.8-2.0 ppm (m, 1H): Cyclopropyl CH ~0.9-1.2 ppm (m, 4H): Cyclopropyl CH₂ The deshielded amide proton and the distinct splitting pattern of the aromatic protons are key identifiers. The integration values (proton count) must match the proposed structure.
¹³C NMR ~170-173 ppm: Amide C =O~120-150 ppm (6C): Aromatic C 's~15-20 ppm: Cyclopropyl C H~8-12 ppm: Cyclopropyl C H₂The carbonyl carbon is highly deshielded. The number of distinct aromatic carbon signals confirms the substitution pattern. The shielded aliphatic signals are characteristic of the strained cyclopropane ring.
Mass Spectrometry (MS)

MS provides the molecular weight and, with high-resolution instruments (HRMS), the elemental formula of the compound.[] This data is crucial for confirming the identity established by NMR.

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, likely to produce a strong molecular ion peak.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like acetonitrile or methanol.

  • Instrumentation: Infuse the sample into a High-Resolution Mass Spectrometer (e.g., a Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and potentially other adducts like [M+Na]⁺.

Data Comparison & Interpretation:

ParameterTheoretical ValueRationale & Comparison
Molecular Formula C₁₀H₉ClN₂O₃Derived from the chemical structure.
Exact Mass 240.0302Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Observed Mass [M+H]⁺ ~241.0375Experimental HRMS data should match this value within a narrow tolerance (e.g., < 5 ppm) to confirm the elemental formula. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) must be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule, providing complementary evidence to the NMR and MS data.[3]

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Comparison & Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale & Comparison
N-H Stretch (Amide) 3200 - 3400A strong, sharp peak confirming the secondary amide.
C-H Stretch (Aromatic) 3000 - 3100Indicates the presence of the phenyl ring.
C-H Stretch (Aliphatic) 2850 - 3000Corresponds to the cyclopropane ring C-H bonds.
C=O Stretch (Amide) 1650 - 1690A very strong, characteristic absorption for the amide carbonyl.
N-O Stretch (Nitro) 1500 - 1550 (asymmetric)1330 - 1370 (symmetric)Two strong peaks confirming the nitro group.
C-Cl Stretch 700 - 800A weaker absorption in the fingerprint region.

Chromatographic Analysis: Quantifying Purity

Chromatographic methods are the gold standard for determining the purity of a compound and identifying any potential impurities.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of non-volatile organic compounds.[][4] A UV or Photodiode Array (PDA) detector is ideal for this chromophore-containing molecule.

Solvent Mobile Phase (Solvent A/B) Pump HPLC Pump (Gradient Control) Solvent->Pump Injector Autosampler (Injects Sample) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV/PDA Detector (Detection) Column->Detector Waste Waste Detector->Waste Data Chromatography Data System Detector->Data

Caption: A typical experimental workflow for HPLC analysis.

Experimental Protocol:

  • Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (to improve peak shape).[5]

    • Solvent B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient Elution: A linear gradient from 30% B to 95% B over 20 minutes allows for the separation of impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or 320 nm), and collect full spectra with the PDA to check for peak purity.[5]

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile (~1 mg/mL) and dilute to an appropriate concentration for analysis (~0.1 mg/mL).

Data Comparison & Interpretation:

ParameterAcceptance CriteriaRationale & Comparison
Purity (% Area) ≥ 99.0%The area of the main peak relative to the total area of all peaks. For a reference standard, high purity is critical.[]
Peak Tailing Factor 0.8 - 1.5Ensures good chromatographic performance and accurate integration.
Related Impurities Report any impurity > 0.10%Identify and, if necessary, characterize significant impurities. PDA data can indicate if an impurity peak has a different UV spectrum from the main compound.

Physicochemical Confirmation

These fundamental properties provide additional layers of confirmation for both identity and purity.

Elemental Analysis (CHN)

This technique provides the empirical formula by measuring the mass percentages of carbon, hydrogen, and nitrogen.

Data Comparison & Interpretation:

ElementTheoretical %Acceptance Criteria
Carbon (C) 49.91%± 0.4% of theoretical
Hydrogen (H) 3.77%± 0.4% of theoretical
Nitrogen (N) 11.64%± 0.4% of theoretical

A result within ±0.4% of the theoretical values provides strong evidence for the elemental composition and high purity of the sample.

Melting Point

The melting point is a classic indicator of purity. A sharp melting range suggests a pure substance, while a broad and depressed range often indicates the presence of impurities.

Experimental Protocol:

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Sample Preparation: Pack a small amount of finely ground, dry sample into a capillary tube.

  • Measurement: Heat the sample at a slow ramp rate (e.g., 1-2 °C/min) near the expected melting point and record the range from the first appearance of liquid to the complete liquefaction of the solid.

Conclusion: Synthesizing the Data into a Definitive Standard

The characterization of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide as a reference standard is a rigorous, multi-faceted process. By integrating data from NMR, MS, and FTIR, we confirm the molecular structure. Through meticulous HPLC analysis, we quantify its purity and profile any related substances. Finally, elemental analysis and melting point provide orthogonal confirmation of composition and purity. The convergence of all these analytical results provides the high degree of confidence required to establish this material as a reference standard, ensuring its suitability for its intended use in the development and quality control of pharmaceuticals.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Available at: [Link]

  • Characterization for Pharmaceutical Products. (n.d.). Eurofins. Available at: [Link]

  • Karmwar, P., et al. (2017). Preparation and Characterisation of Pharmaceutical Solids – A Review. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Physical and Chemical Characterization for APIs. (2023). Labinsights. Available at: [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (n.d.). PMC. Available at: [Link]

Sources

Validating Assay Methods for Eltrombopag Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating assay methods for Eltrombopag Olamine (SB-497115) presents a unique analytical paradox. While the molecule’s biphenyl hydrazone structure provides strong chromophores for UV detection, its pharmacological mechanism—metal chelation—is the primary adversary in the laboratory.

Eltrombopag is a potent chelator of mono- and di-valent metal ions (Al³⁺, Fe³⁺). In standard HPLC systems, this leads to severe peak tailing and hysteresis due to interaction with trace metals in stainless steel tubing or silica support impurities. This guide moves beyond standard pharmacopeial lists to provide a self-validating analytical framework. We compare the robustness of Traditional HPLC against UPLC strategies and provide a "Chelation-Resistant" protocol designed to separate the API from its two critical precursors: 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (BPCA) and the Pyrazolone intermediate.

Part 1: Strategic Analysis & The Chelation Trap

The Chemistry of Separation

The synthesis of Eltrombopag involves a diazotization-coupling reaction.[1] To validate an assay, you must resolve the product from its starting materials.

  • Intermediate A (BPCA): The biphenyl amine. Highly polar, elutes early.

  • Intermediate B (Pyrazolone): 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-ol. Hydrophobic, elutes late.

  • Eltrombopag (API): Elutes between A and B, but prone to "ghosting" (carryover).

The "Scientist's Note" on Chelation

Critical Insight: If your Tailing Factor (T) > 1.5, do not assume column degradation. Eltrombopag strips iron from stainless steel frits.

The Fix: Standard silica columns often fail here. You must use end-capped, high-purity silica (low metal content) or hybrid particles (BEH). Furthermore, adding a sacrificial chelator (EDTA) to Mobile Phase A is not optional—it is a requirement for reproducibility.

Part 2: Method Comparison (HPLC vs. UPLC vs. HILIC)

The following table contrasts three distinct approaches based on experimental data from recent validation studies.

FeatureMethod A: Robust HPLC (Recommended) Method B: High-Speed UPLC Method C: HILIC/Ion-Pairing
Column Chemistry C18 / Phenyl-Hexyl (3.5 - 5 µm)BEH C18 (1.7 µm)Silica / Amide
Mobile Phase Phosphate Buffer (pH 3.0) + EDTA / ACNFormic Acid (0.1%) / ACNAmmonium Acetate / ACN
Run Time 12 - 18 minutes2 - 4 minutes10 - 15 minutes
Resolution (Rs) > 3.5 (API vs. Pyrazolone)> 2.0 (Critical Pair)Variable (Sensitive to water)
Tailing Factor 1.0 - 1.2 (Excellent)1.1 - 1.4> 1.5 (Poor for API)
Use Case QC Release & Impurity Profiling High-Throughput PK StudiesPolar Precursor Analysis

Verdict: While Method B (UPLC) is faster, Method A (Robust HPLC) is superior for impurity profiling because the phosphate buffer suppresses ionization of the phenolic hydroxyls better than formic acid, yielding sharper peaks for the intermediates.

Part 3: The Self-Validating Protocol (Method A)

This protocol is designed as a "Self-Validating System." The System Suitability Test (SST) is engineered to fail if the column activity changes, preventing false passes.

Chromatographic Conditions
  • Instrument: HPLC with PDA Detector (Stainless steel passivation recommended).

  • Column: Zorbax SB-Phenyl or Equivalent C18 (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 35°C (Critical: Controls viscosity and mass transfer).

  • Detection: 230 nm (Impurity sensitivity) and 430 nm (Specific for hydrazone linkage).

Mobile Phase Preparation[2][4][5]
  • Mobile Phase A (Chelation Shield): 20 mM Potassium Phosphate (pH 3.0) + 0.05% Na₂EDTA .

    • Why EDTA? It complexes free iron in the system, preventing Eltrombopag from binding to the column walls.

  • Mobile Phase B: Acetonitrile (100%).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute BPCA)
12.01090Linear Ramp (Elute API & Pyrazolone)
15.01090Wash
15.19010Re-equilibration
Self-Validating System Suitability (SST) Criteria

To ensure the assay is valid before running samples, the following hierarchy must pass:

  • Resolution (Rs): > 2.0 between Eltrombopag and Pyrazolone intermediate.

  • Tailing Factor (T): < 1.5 for Eltrombopag peak. (If > 1.5, the EDTA is insufficient or column is active).

  • Precision: %RSD of 6 replicate injections < 1.0%.

Part 4: Visualizing the Science

Diagram 1: Synthesis & Impurity Origin Pathway

This diagram maps the origin of the intermediates you are assaying.

EltrombopagSynthesis BPCA Intermediate A (BPCA/Eltro-1) [Polar] Diazonium Diazonium Salt (In-situ) BPCA->Diazonium NaNO2 / HCl Coupling Coupling Reaction (pH Controlled) Diazonium->Coupling Pyrazolone Intermediate B (Pyrazolone) [Hydrophobic] Pyrazolone->Coupling Eltrombopag Eltrombopag Free Acid (Crude) Coupling->Eltrombopag Azo Bond Formation Olamine Eltrombopag Olamine (Final API) Eltrombopag->Olamine Ethanolamine Impurity_Metal Metal Chelate Impurity Eltrombopag->Impurity_Metal Fe3+/Al3+ Contact

Caption: The convergent synthesis of Eltrombopag showing the origin of polar (BPCA) and hydrophobic (Pyrazolone) intermediates.

Diagram 2: Validation Decision Logic (ICH Q2)

A decision tree for handling validation failures specific to this molecule.

ValidationLogic Start Start Validation Run CheckTailing Check Tailing Factor (T) of API Peak Start->CheckTailing TailingFail T > 1.5 (Chelation Detected) CheckTailing->TailingFail Fail CheckRes Check Resolution (Rs) API vs Pyrazolone CheckTailing->CheckRes Pass AddEDTA Action: Add 0.05% EDTA to Mobile Phase TailingFail->AddEDTA AddEDTA->CheckTailing ResFail Rs < 2.0 (Co-elution) CheckRes->ResFail Fail Pass System Suitability Passed Proceed to Samples CheckRes->Pass Pass ModGradient Action: Decrease Slope of Gradient ResFail->ModGradient ModGradient->CheckRes

Caption: Troubleshooting logic for validation failures, emphasizing the correction of chelation-induced tailing.

Part 5: References

  • USP/ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Asian Journal of Chemistry. Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. (2020).[2][4][5] Identifies BPCA and Pyrazolone as key impurities.

  • Journal of AOAC International. Stability-Indicating RP-HPLC Method Development and Validation for Eltrombopag Olamine. (2023). Discusses the use of Phenyl-Hexyl columns for separation.

  • PLOS One. Iron chelating properties of Eltrombopag. (2018).[6][7][8] Provides the mechanistic basis for metal chelation challenges in assay development.

  • DergiPark (JOTCSA). Stability Indicating Analytical Method Development... by RP-UPLC. (2020).[2][4][5] Comparative data for UPLC methods using Formic Acid.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal protocols for N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide . As a researcher, you must treat this compound not merely as "organic waste," but as a functionalized nitroaromatic .[1] Its disposal is governed by two critical pharmacophores: the nitro group (


) , which presents toxicity and energetic potential, and the chlorine atom , which mandates a halogenated waste stream.[1]
Chemical Hazard Deconstruction

To ensure safety, we validate the protocol based on the molecule's specific functional groups:

Functional GroupHazard CharacteristicOperational Implication
Nitro (

)
Potential for rapid decomposition; toxic by inhalation/absorption.[1]DO NOT heat to dryness in rotary evaporators without thermal stability data. DO NOT mix with strong reducing agents.
Chloro (-Cl) Halogenated organic; environmentally persistent.MUST be segregated into "Halogenated Waste" streams.[2] Mixing with non-halogenated waste increases disposal costs by ~200%.
Amide Linkage Hydrolytic stability; potential for delayed release.Stable at neutral pH. Avoid strong acid/base contact which may cleave the amide, releasing the toxic 2-chloro-5-nitroaniline.

Waste Segregation Logic (Pre-Disposal)

Effective disposal begins at the bench. The most common compliance failure is the commingling of halogenated nitroaromatics with general organic solvents.

Segregation Decision Tree

The following logic flow dictates the immediate handling of the compound upon generation (synthesis or expiration).

WasteSegregation Start Waste Generation: N-(2-chloro-5-nitrophenyl) cyclopropanecarboxamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid BinSolid SOLID WASTE BIN Label: 'Toxic Solid - Halogenated' Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalo No Halogens BinHalo LIQUID WASTE A Label: 'Halogenated Organic' Halo->BinHalo BinNonHalo LIQUID WASTE B Label: 'Non-Halogenated Organic' (Only if <2% Halogen content) NonHalo->BinNonHalo Check Local Regs (If >1000ppm Cl, move to Red Bin)

Figure 1: Decision logic for segregating N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide waste. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute may necessitate a halogenated stream depending on concentration.[1]

Detailed Disposal Procedures

A. Solid Waste (Pure Compound)

Objective: Containment and preparation for High-Temperature Incineration.

  • Primary Containment: Transfer the solid into a clear polyethylene bag or a screw-top wide-mouth jar.

    • Why: Prevents dust generation.[3][4][5] Nitroaromatic dusts are often potent sensitizers.

  • Secondary Containment: Place the primary container into a secondary "Hazardous Waste" bag.

  • Labeling:

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations like "N-Cyclo".

    • Constituents: List "N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide, 100%".[1]

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Disposal Path: Hand off to EHS for Incineration .

    • Note: Landfilling is strictly prohibited for halogenated aromatics due to groundwater leaching risks [1].

B. Liquid Waste (Mother Liquors & HPLC Waste)

Objective: Prevent cross-contamination of non-halogenated streams.

  • Assessment: Calculate the approximate concentration.

    • Critical Threshold: If the total halogen concentration exceeds 1,000 ppm (0.1%), the entire container must be classified as Halogenated Waste (often Red Can or specific carboy), regardless of the solvent used (e.g., Methanol) [2].[1]

  • Compatibility Check:

    • Ensure the waste container does not contain strong bases (NaOH, KOH) or strong oxidizers (Peroxides).[1]

    • Mechanism:[2][6][7] Strong bases can hydrolyze the amide bond, releasing 2-chloro-5-nitroaniline, which is significantly more toxic and readily absorbed through skin than the parent amide.[1]

  • Action: Pour into the "Halogenated Organic Solvents" carboy. Cap immediately to prevent volatilization.

Emergency Spill Response Workflow

In the event of a spill, immediate action is required to prevent exposure to the nitro moiety.[1]

SpillResponse Assess 1. Assess Volume & State PPE 2. Don PPE (Nitrile x2, N95/P100) Assess->PPE Contain 3. Containment PPE->Contain Clean 4. Cleanup Contain->Clean Dry: Scoop/Sweep Wet: Absorbent Pads Decon 5. Decontaminate Clean->Decon Soap & Water Wash (Avoid Acetone on surfaces)

Figure 2: Immediate response workflow for spills. Note: Avoid using organic solvents (like Acetone) for surface decontamination as they may facilitate skin absorption of the residue.

Specific Cleanup Steps:
  • Dry Spill (Powder):

    • Do not dry sweep vigorously (dust hazard).

    • Cover with wet paper towels (water) to dampen, then scoop into a disposal bag.[1]

  • Wet Spill (Solution):

    • Use vermiculite or universal absorbent pads.

    • Do not use sawdust (combustible source + nitro compound = fire risk).

Regulatory & Compliance Data

For your laboratory's waste manifest, use the following classifications. While a specific RCRA P-list or U-list code may not exist for this exact intermediate, it defaults to characteristic hazardous waste codes.[1]

Regulatory BodyClassificationCode / Note
US EPA (RCRA) Toxicity / IgnitabilityD001 (if in flammable solvent)D003 (Reactive - conservative default for nitro compounds)F002 (if dissolved in spent halogenated solvents)
EU (REACH) SVHC PotentialTreat as Candidate List equivalent due to Nitro/Chloro substitution.[1]
DOT (Transport) Toxic Solid, Organic, N.O.S.[1]UN 2811 (Use this for shipping waste off-site).
Final Scientist's Note on Incineration

Do not attempt to degrade this chemical using bench-top oxidation (e.g., Bleach or Permanganate).[1] The chlorination pattern renders the ring electron-deficient, making it resistant to standard oxidative degradation, while the nitro group poses a risk of forming unstable intermediates.[1] High-temperature incineration (>1000°C) with scrubber systems is the only validated method for complete destruction.

References

  • U.S. Environmental Protection Agency. (2024). Management of Halogenated Organic Wastes under RCRA. EPA.gov. [Link]1]

  • American Chemical Society. (2023). Identifying and Segregating Halogenated Solvents in the Laboratory. ACS Center for Lab Safety. [Link]1]

  • National Institutes of Health. (2024). PubChem Compound Summary: Niclosamide (Structural Analog). National Library of Medicine. [Link]1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.